2,3,4,5-Tetrabromobenzoic acid

Catalog No.
S1493460
CAS No.
27581-13-1
M.F
C7H2Br4O2
M. Wt
437.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrabromobenzoic acid

CAS Number

27581-13-1

Product Name

2,3,4,5-Tetrabromobenzoic acid

IUPAC Name

2,3,4,5-tetrabromobenzoic acid

Molecular Formula

C7H2Br4O2

Molecular Weight

437.7 g/mol

InChI

InChI=1S/C7H2Br4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)

InChI Key

KVILQONZZZERSG-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O

2,3,4,5-Tetrabromobenzoic acid is a member of benzoic acids and an organohalogen compound.

2,3,4,5-Tetrabromobenzoic acid safety data sheet

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Disposition

TBBA is the primary metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB, also known as TBB), a component of commercial mixtures like Firemaster 550 [1] [2]. The following diagram illustrates the metabolic fate of EH-TBB in the body, based on rodent and human model studies [3] [4].

tbba_metabolism Parent_Compound EH-TBB (Parent) Primary_Metabolite TBBA (2,3,4,5-Tetrabromobenzoic Acid) Parent_Compound->Primary_Metabolite Esterase Hydrolysis Conjugate_1 TBBA-Sulfate Conjugate Primary_Metabolite->Conjugate_1 Sulfation Conjugate_2 TBBA-Glycine Conjugate Primary_Metabolite->Conjugate_2 Glycine Conjugation Feces Excretion in Feces Primary_Metabolite->Feces Direct Urine Excretion in Urine Conjugate_1->Urine Conjugate_2->Urine

Key findings from disposition studies are summarized in the table below.

Aspect Findings in Rodent Models Relevance for Human Risk Assessment
Absorption High absorption (~85%) after low oral doses; decreased at higher doses [3] [4]. Suggests efficient absorption is likely in humans, especially at common exposure levels.
Metabolism Rapidly hydrolyzed to TBBA; further converted to sulfate and glycine conjugates [3] [4]. In vitro studies confirm similar hydrolysis in human hepatic tissues [1].
Distribution No significant tissue bioaccumulation after repeated administration [3] [4]. Indicates low potential for bioaccumulation.
Elimination Eliminated via both feces (parent TBBA) and urine (conjugated TBBA) [3] [4]. Urinary TBBA is validated as a biomarker for human exposure studies [1] [2].

Toxicity and Health Effects

Toxicological data indicates several potential health concerns, though evidence is primarily from in vitro and animal studies.

Effect Category Findings Evidence Level
Cytotoxicity TBBA reduced cell viability in Human Umbilical Vein Endothelial Cells (HUVECs) and was more toxic than its parent compound, EH-TBB [5]. In vitro
Endocrine Disruption The parent mixture, Firemaster 550, is identified as an endocrine disruptor and obesogen in rat models, altering thyroid function and causing early puberty and weight gain in offspring [1]. In vivo (rat)
Human Exposure Widespread detection of TBBA in human urine (72.4% of a cohort); exposure linked to hand-to-dust contact [1] [2]. Biomonitoring

Exposure Assessment and Risk Management

For researchers, measuring urinary TBBA is a key method for assessing exposure.

  • Analytical Methodology: A high-throughput method exists for quantifying TBBA in urine using enzymatic deconjugation, solid-phase extraction, and HPLC-MS/MS detection [6]. This method has been successfully applied in human studies [1] [2].
  • Primary Exposure Route: Indoor dust containing EH-TBB is a major source. Levels of EH-TBB on hands are positively correlated with urinary TBBA, suggesting hand-to-mouth contact as a key exposure route [1] [2].
  • Risk Mitigation: Frequent hand washing is associated with reduced levels of EH-TBB on hands and lower urinary TBBA, indicating it is an effective intervention [1] [2].

Conclusion for Research Professionals

In lieu of a standard SDS, this synthesis of peer-reviewed research provides a foundation for risk assessment:

  • TBBA itself is not a high-volume industrial product but a biomarker of exposure to EH-TBB/Firemaster 550.
  • The compound shows potential for cytotoxicity and endocrine disruption based on preliminary data.
  • Primary management should focus on limiting exposure to the parent compound (EH-TBB) through good hygiene practices, particularly in environments with elevated dust levels.

References

2,3,4,5-Tetrabromobenzoic acid NMR spectrum

Author: Smolecule Technical Support Team. Date: February 2026

What Is Known About TBBA

The available literature primarily covers the environmental science and toxicology of 2,3,4,5-Tetrabromobenzoic Acid (TBBA). Here is a summary of its key contexts:

Context Description
Biomarker of Exposure [1] TBBA is a urinary metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), part of Firemaster 550.
Analytical Measurement [2] Measured in urine via HPLC/tandem mass spectrometry; lower limit of detection in NHANES is 0.05 ng/mL [2].
In Vitro Metabolism [3] TBB is consistently metabolized to TBBA in human and rat tissues via cleavage of the 2-ethylhexyl chain.

Experimental Workflow for NMR Analysis

Based on standard protocols for NMR analysis of organic compounds [4], the general workflow can be summarized in the diagram below. This outlines the key steps you would follow to obtain the spectrum.

Start Start: Prepare Sample A Dissolve in Deuterated Solvent Start->A B Add NMR Reference Compound (e.g., TMS) A->B C Transfer to NMR Tube B->C D Load Sample into NMR Spectrometer C->D E Set Experimental Parameters D->E F Run NMR Experiment E->F G Process Raw Data (FID) F->G H Analyze Spectrum: Chemical Shift, Integration, Coupling G->H End Report Spectral Data H->End

References

synthesis of 2,3,4,5-Tetrabromobenzoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Purification Protocol

Based on a 2022 study, the most efficient method for synthesizing pentabromobenzoic acid involves the exhaustive bromination of benzoic acid. The following table summarizes the key aspects of this protocol, which is a relevant starting point for understanding the synthesis of tetrabrominated derivatives [1].

Aspect Details
Target Compound 2,3,4,5,6-Pentabromobenzoic Acid (PBA)
Reaction Type Exhaustive bromination of benzoic acid [1]
Reagent 1,3-Dibromoisocyanuric Acid (DBI) [1]
Solvent/Medium Concentrated Sulfuric Acid (H₂SO₄) [1]
Key Purification Challenge Crude product is often contaminated with 2,3,4,5-Tetrabromobenzoic Acid (TBA) and pentabromobenzene [1]
Purification Method A simple purification protocol was developed (specific steps not detailed in the available abstract) [1]
Structure Confirmation Single-crystal X-ray diffractometry [1]

The synthesis and purification workflow for this reaction can be visualized as follows:

G Start Start: Benzoic Acid Reaction Reaction: Exhaustive Bromination Start->Reaction Reagent Reagent: 1,3-Dibromoisocyanuric Acid Reagent->Reaction Solvent Solvent: Concentrated H₂SO₄ Solvent->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Contaminant1 Contaminant: this compound (TBA) CrudeProduct->Contaminant1 Contaminant2 Contaminant: Pentabromobenzene CrudeProduct->Contaminant2 Purification Purification Protocol CrudeProduct->Purification FinalProduct Final Product: Pure Pentabromobenzoic Acid (PBA) Purification->FinalProduct

Application and Detection Context

Although direct synthesis protocols for this compound are scarce in the search results, it is prominently identified as a metabolite and a biomarker of exposure to certain flame retardants.

  • Metabolite of Flame Retardants: this compound (TBBA) is the primary urinary metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a major component in the flame retardant mixture Firemaster 550 [2] [3].
  • Biomarker of Exposure: Urinary TBBA is used as a biomarker in human exposure studies. Research indicates that exposure occurs through contact with household dust and that frequent hand washing can reduce body burden [2].
  • Standardized Monitoring: Its importance is underscored by its inclusion in major health studies. For instance, the National Health and Nutrition Examination Survey (NHANES) measures urinary TBBA with a lower limit of detection of 0.05 ng/mL to assess population-wide exposure to replacement flame retardants [4].

Key Experimental Methods for Detection

For researchers analyzing this compound, particularly in biological or environmental samples, the following methodologies are employed [2] [4]:

  • Sample Preparation: Enzymatic hydrolysis of urinary conjugates followed by automated off-line solid phase extraction.
  • Separation and Detection: Reversed-phase high-performance liquid chromatography (HPLC) coupled with isotope dilution-electrospray ionization tandem mass spectrometry (ESI-MS/MS).
  • Sample Type: The method has been validated for use with urine samples (typically 0.2 mL).

References

Comprehensive Application Notes and Protocols: Bromination Methods for Benzoic Acid Derivatives in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromination Strategies for Benzoic Acid Derivatives

Brominated benzoic acid derivatives represent crucial synthetic intermediates in pharmaceutical chemistry, materials science, and organic synthesis. The incorporation of bromine atoms into benzoic acid scaffolds enables diverse functionalizations through subsequent cross-coupling reactions, nucleophilic substitutions, and structural elaborations. These transformations are particularly valuable in drug discovery programs where rapid diversification of aromatic cores is essential for structure-activity relationship studies and metabolite synthesis. The strategic bromination of benzoic acid derivatives allows access to regioisomers that are challenging to prepare through direct electrophilic substitution, owing to the deactivating nature of the carboxyl group which directs electrophiles predominantly to the meta-position under classical conditions.

The development of selective bromination methodologies has evolved significantly beyond traditional electrophilic aromatic substitution. Contemporary approaches include transition metal-catalyzed C–H activation, rad-mediated benzylic functionalization, and halogen-oriented synthesis from pre-halogenated precursors. Each strategy offers distinct advantages in terms of regioselectivity, functional group tolerance, and operational simplicity. This document provides comprehensive application notes and experimental protocols for the most practically useful bromination methods of benzoic acid derivatives, with particular emphasis on recent advances in meta-selective C–H bromination that overcome inherent electronic biases in these electron-deficient arene systems.

Bromination Methodologies Overview

The following table summarizes the principal bromination methods available for functionalizing benzoic acid derivatives, along with their key characteristics and limitations:

Table 1: Comprehensive Overview of Bromination Methods for Benzoic Acid Derivatives

Method Regioselectivity Reagents & Conditions Substrate Scope Key Advantages Limitations
Pd-Catalyzed meta-C–H Bromination meta-Selective Pd(OAc)₂ (10 mol%), N-Bromophthalimide, N-Tf-β-Ala-OH (30 mol%), Pentafluorobenzoic acid, HFIP, 90°C, Ar [1] Aniline derivatives; Complex substituted benzoic acids Overcomes innate ortho/para selectivity; Excellent functional group tolerance Requires directing group installation/removal
Classical Benzylic Bromination Benzylic position N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, reflux, hν or Δ [2] [3] Alkyl-substituted benzoic acids Radical mechanism; No metal catalysts; High selectivity for benzylic position Requires benzylic C-H bonds; Limited to side-chain functionalization
Grignard Formation-Carboxylation Bromine introduction via halogenswap 1. Mg⁰, dry Et₂O, reflux; 2. CO₂(g); 3. Acidic workup [4] Bromobenzene derivatives One-pot procedure from aryl halides; High atom economy Requires pre-brominated arene; Anhydrous conditions critical

The selection of an appropriate bromination strategy depends on multiple factors, including the desired regiochemistry, substitution pattern of the starting material, and functional group compatibility. Pd-catalyzed methods offer unprecedented access to meta-brominated products that are difficult to obtain through conventional approaches, while benzylic bromination provides straightforward functionalization of alkyl side chains. The Grignard carboxylation pathway represents a valuable circumventive approach for preparing benzoic acids from pre-halogenated precursors when direct bromination is challenged by selectivity issues.

Experimental Protocols

Protocol 1: Pd-Catalyzed Meta-C–H Bromination of Aniline Derivatives

This protocol describes a palladium-catalyzed regioselective bromination of aniline derivatives at the meta-position, overcoming the inherent electronic bias for ortho/para substitution in these electron-rich systems [1].

  • Reaction Setup: In an argon-filled glove box, combine carbamate-protected aniline substrate 1a (0.20 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), N-triflyl-β-alanine (0.06 mmol, 30 mol%), pentafluorobenzoic acid (1.0 mmol, 5.0 equiv.), and N-bromophthalimide (0.40 mmol, 2.0 equiv.) in HFIP (2.0 mL) in a sealed tube.
  • Reaction Conditions: Seal the reaction vessel and heat at 90°C with vigorous stirring for 24-48 hours. Monitor reaction progress by TLC or LC-MS.
  • Workup Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the meta-brominated aniline derivative 2a.
  • Yield Assessment: Typical yields range from 70-93% with mono-/di-bromination ratios of approximately 2.2:1 to 4.0:1 depending on substrate and exact conditions [1].
  • Critical Notes: The addition of pentafluorobenzoic acid is crucial for achieving high yields, potentially acting as an activator for both the brominating reagent and the Pd(II) catalyst. The electron-deficient amide ligand significantly enhances reaction efficiency and selectivity.
Protocol 2: Benzylic Bromination of Alkyl-Substituted Benzoic Acids

This procedure describes the radical-mediated bromination of benzylic positions adjacent to aromatic rings using N-bromosuccinimide (NBS), providing valuable benzyl bromide intermediates [2] [3].

  • Reaction Setup: Dissolve alkyl-substituted benzoic acid substrate (5.0 mmol, 1.0 equiv.) in anhydrous CCl₄ (25 mL) in a round-bottom flask equipped with a reflux condenser. Add N-bromosuccinimide (5.5 mmol, 1.1 equiv.) and benzoyl peroxide (0.25 mmol, 5 mol%).
  • Initiation: Heat the mixture at reflux with stirring under illumination using a 60W incandescent lamp or sunlight. Alternatively, the reaction can be initiated by AIBN (azobisisobutyronitrile) at lower temperatures (70-80°C).
  • Reaction Monitoring: Monitor the reaction by TLC until complete consumption of the starting material (typically 2-6 hours). The reaction can also be monitored by the disappearance of the orange NBS color.
  • Workup Procedure: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water (2 × 15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude benzylic bromide by flash chromatography on silica gel (eluent: hexanes/ethyl acetate) or by recrystallization if appropriate.
  • Yield Assessment: Yields typically range from 65-90% depending on the substitution pattern and accessibility of the benzylic position [3].
  • Mechanistic Insight: The reaction proceeds through a radical chain mechanism wherein the bromine radical abstracts the benzylic hydrogen, generating a resonance-stabilized benzylic radical that subsequently abstracts bromine from Br₂ or NBS [2].
  • Safety Considerations: Benzylic bromides are potent lachrymators and alkylating agents—perform all operations in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3: Synthesis of Benzoic Acid via Grignard Carboxylation of Bromobenzene

This classic protocol describes the preparation of benzoic acid from bromobenzene through Grignard formation and subsequent carboxylation, providing an alternative approach to brominated benzoic acids via halogen exchange [4].

  • Grignard Formation: In a flame-dried round-bottom flask under inert atmosphere, add magnesium turnings (12 mmol, 1.2 equiv.) and a crystal of iodine. Add a solution of bromobenzene (10 mmol, 1.0 equiv.) in anhydrous diethyl ether (20 mL) dropwise, initiating the reaction gently if necessary with minimal heat. After initiation, maintain gentle reflux until most magnesium is consumed (approximately 1-2 hours).
  • Carboxylation: Cool the phenylmagnesium bromide solution to 0°C and slowly pour onto crushed dry ice (approximately 50 g) in a separate flask. Allow the mixture to warm slowly to room temperature as the CO₂ sublimes and is consumed.
  • Acidic Workup: Quench the reaction by careful addition of 10% HCl solution (30 mL) with cooling. Extract the aqueous layer with diethyl ether (3 × 20 mL). Combine the organic extracts and wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
  • Purification: Recrystallize the crude benzoic acid from hot water to afford pure benzoic acid as white crystals.
  • Yield Assessment: Typical yields range from 70-85% after recrystallization [4].
  • Application Note: This method can be adapted for the synthesis of substituted benzoic acids by starting with appropriately substituted bromoarenes, provided they are compatible with Grignard formation.

Strategic Workflow for Method Selection

The following diagram illustrates the decision-making process for selecting an appropriate bromination strategy based on synthetic goals and substrate characteristics:

G Start Start: Benzoic Acid Derivative Substrate SM1 Substrate with Aniline DG Start->SM1 SM2 Substrate with Benzylic C-H Start->SM2 SM3 Bromobenzene Precursor Start->SM3 SM1->SM2 No M1 Pd-Catalyzed Meta-C–H Bromination SM1->M1 Yes SM2->SM3 No M2 Classical Benzylic Bromination SM2->M2 Yes M3 Grignard Formation & Carboxylation SM3->M3 Yes P1 Meta-Brominated Aromatic Core M1->P1 P2 Benzylic Bromide Intermediate M2->P2 P3 Benzoic Acid Framework M3->P3

Diagram 1: Strategic workflow for selecting bromination methods based on substrate characteristics and synthetic objectives

This decision pathway emphasizes the complementary nature of available bromination methodologies. For substrates bearing appropriately positioned directing groups, the Pd-catalyzed meta-C–H bromination offers unparalleled access to challenging regiochemical outcomes. For alkyl-substituted derivatives, classical benzylic bromination provides straightforward access to reactive intermediates for further elaboration. When working from halogenated precursors, the Grignard carboxylation pathway represents a valuable circumventive approach to benzoic acid frameworks.

Pharmaceutical Applications

Drug Synthesis Applications

Brominated benzoic acid derivatives serve as key synthetic intermediates in the preparation of numerous pharmaceutical compounds and biologically active molecules:

  • Quinazoline Synthesis: 2-Bromobenzoic acid undergoes copper-catalyzed coupling with 2-aminobenzimidazole to form benzimidazo[1,2-a]quinazoline-5(7H)-one, a privileged scaffold in medicinal chemistry, achieving 93% yield under Ullmann-Goldberg conditions [5].
  • 5-HT4 Receptor Ligands: Benzoate derivatives like ML10302 serve as serotonin 5-HT4 receptor-selective ligands with high affinity (pKi 9.0), demonstrating the pharmaceutical relevance of functionalized benzoic acid scaffolds [6].
  • Acetylcholinesterase Inhibitors: Benzoate-tacrine hybrids have been developed as multifunctional agents for Alzheimer's disease, exhibiting remarkable acetylcholinesterase inhibition (IC₅₀ = 5.63 nM) and Aβ aggregation inhibition (IC₅₀ = 51.81 nM) [6].

Table 2: Pharmaceutical Applications of Brominated Benzoic Acid Derivatives

Therapeutic Area Target Compound Brominated Intermediate Key Transformation Biological Activity
Neurological Disorders Benzoate-tacrine hybrids 2-Bromobenzoic acid Ullmann-Goldberg coupling AChE inhibition, Aβ aggregation inhibition [6]
Serotonin Modulation ML10302 analogs Meta-brominated benzoate Suzuki cross-coupling 5-HT4 receptor agonism/antagonism [6]
Anticancer Agents Quinazoline derivatives 2-Bromobenzoic acid Cyclocondensation Kinase inhibition, Cytotoxic activity [5]
Antibacterial Agents Fluoroquinolone antibiotics Halogenated benzoic acids Sandmeyer-type reactions DNA gyrase inhibition [7]
Derivative Transformations

The brominated products obtained through these methodologies undergo diverse functionalizations to access valuable synthetic intermediates:

  • Cross-Coupling Reactions: The bromo group in meta-brominated benzoic acids serves as a handle for palladium-catalyzed cross-coupling reactions, including Suzuki (boronation), Sonogashira (alkynylation), and Heck (olefination) transformations.
  • Nucleophilic Displacement: Benzylic bromides readily undergo nucleophilic substitution with oxygen, nitrogen, and sulfur nucleophiles to access ethers, amines, and thioethers.
  • Elimination Reactions: Benzylic bromides can undergo base-mediated elimination to form styrene derivatives, which are valuable monomers and synthetic intermediates [3].

Troubleshooting and Optimization

Common Challenges and Solutions
  • Low Yields in Meta-C–H Bromination: Ensure strict anaerobic conditions and use freshly prepared Pd(OAc)₂. The pentafluorobenzoic acid additive must be of high purity and anhydrous. Increasing the loading of N-triflyl-β-alanine ligand to 30 mol% may improve conversion [1].
  • Poor Benzylic Selectivity: For benzylic bromination, maintain a low concentration of Br₂ by using NBS rather than molecular bromine. Control the radical initiation source carefully—benzoyl peroxide at reflux generally provides better selectivity than photochemical initiation for sensitive substrates [2] [3].
  • Grignard Initiation Issues: Ensure magnesium turnings are freshly polished to remove oxide layers. The use of a crystal of iodine or 1,2-dibromoethane can facilitate initiation. For recalcitrant substrates, a small amount of pre-formed Grignard reagent can be used to initiate the reaction [4].
Analytical Considerations
  • Characterization of Regioisomers: Meta-brominated products can be distinguished from ortho/para isomers by ¹H NMR spectroscopy through analysis of the aromatic proton splitting patterns and chemical shifts. Nuclear Overhauser Effect (NOE) experiments can provide definitive structural confirmation.
  • Monitoring Reaction Progress: For metal-catalyzed brominations, ICP-MS analysis can track palladium levels in final products to ensure compliance with pharmaceutical specifications (<10 ppm for drug substances).
  • Stability of Products: Benzylic bromides are prone to hydrolysis and should be stored under anhydrous conditions at reduced temperature. Meta-brominated benzoic acids are generally stable at room temperature for extended periods.

Conclusion

The bromination methodologies detailed in these application notes provide comprehensive coverage of the synthetic strategies available for functionalizing benzoic acid derivatives. The recent development of Pd-catalyzed meta-C–H bromination represents a significant advance in regioselective functionalization of these electron-deficient arenes, complementing classical benzylic bromination and Grignard-based approaches. Each method offers distinct advantages that can be strategically employed based on substrate structure and desired regioisomer.

The experimental protocols provided herein have been optimized for reproducibility and practical utility in medicinal chemistry and drug development settings. The strategic workflow facilitates appropriate method selection based on synthetic objectives and substrate characteristics. As pharmaceutical research continues to demand increasingly complex aromatic architectures, these bromination methodologies will remain essential tools for the synthetic chemist's repertoire, enabling efficient access to valuable intermediates for drug discovery and development.

References

purification of 2,3,4,5-Tetrabromobenzoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Significance

2,3,4,5-Tetrabromobenzoic acid (TBBA) is a brominated aromatic compound with specific applications in research and industry.

  • Role as a Metabolite: TBBA is recognized in public health research as a urinary metabolite of 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) [1] [2], a brominated flame retardant used in products like Firemaster BZ-54 and Firemaster 550 [1] [2]. Its detection in urine is used as a biomarker for human exposure to these substances [3].
  • Analytical Measurement: The CDC's National Health and Nutrition Examination Survey (NHANES) employs high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to measure TBBA in urine, with a reported limit of detection (LOD) of 0.05 µg/L [3].

Adapted Purification Protocol from a Related Compound

While a direct protocol for purifying TBBA was not located, a robust method for purifying the closely related 2,3,4,5,6-pentabromobenzoic acid is available [4]. Given their similar chemical structures and properties, this protocol can serve as a strategic starting point for purifying TBBA, with necessary adjustments.

The workflow below outlines the key stages of this purification strategy.

Start Crude Reaction Mixture A Step 1: Solvent Extraction (Dissolution in Diethyl Ether) Start->A B Step 2: Base Treatment (Heat with 5% Na₂CO₃ Solution) A->B C Step 3: Precipitation & Isolation (Acidification with HCl) B->C D Step 4: Recrystallization (From Toluene) C->D End High-Purity Product D->End

Disclaimer: This protocol is adapted from a synthesis for pentabromobenzoic acid [4]. You must validate and optimize all steps for your specific sample of TBBA.

Detailed Procedure
  • Initial Solvent Extraction

    • Objective: Remove acidic impurities and isolate the crude brominated benzoic acid fraction.
    • Procedure: Quench the reaction mixture and air-dry the resulting solid. Use a sintered glass filter for extraction.
    • Key Parameter: Perform three successive extractions with small portions of diethyl ether (Et₂O). This ensures complete dissolution of the target brominated acids while leaving by-products like cyanuric acid as an insoluble solid on the filter [4].
  • Base Treatment and Washing

    • Objective: Separate the target acid from less brominated by-products and neutral organic impurities.
    • Procedure: Combine the ether extracts and evaporate the solvent. Boil the resulting crude solid with an excess of 5% sodium carbonate (Na₂CO₃) aqueous solution. Filter the hot suspension rapidly.
    • Rationale: The target TBBA and any less brominated benzoic acids will form water-soluble sodium salts. However, TBBA's sodium salt is less soluble and will precipitate upon cooling, while salts of more soluble by-products remain in solution. The hot filtration removes insoluble neutral impurities [4].
  • Precipitation of the Acid

    • Objective: Regenerate the pure organic acid from its salt form.
    • Procedure: Recover the precipitated sodium salt of TBBA by filtration. Acidify this salt with concentrated hydrochloric acid (HCl) to yield the solid, impure TBBA [4].
  • Recrystallization

    • Objective: Achieve final high purity and single-crystal quality.
    • Procedure: Recrystallize the acid from toluene via slow cooling.
    • Expected Outcome: This final step produces analytically pure, X-ray quality crystals [4].

Comparative Data for Brominated Benzoic Acids

The table below summarizes key information for TBBA and its closely related compound, pentabromobenzoic acid.

Property This compound (TBBA) 2,3,4,5,6-Pentabromobenzoic Acid (PBA)
Primary Context Metabolite of EH-TBB flame retardant [1] [3] [2] Synthetic building block for coordination chemistry & materials science [4]
Analytical LOD in Urine 0.05 µg/L [3] Not applicable

| Key Purification Steps | Information not located in search results | 1. Ether extraction 2. Na₂CO₃ wash & precipitation 3. Acidification 4. Recrystallization from toluene [4] | | Reported Yield (for PBA) | Not applicable | ~61% after purification [4] |

Guidance for Protocol Development

To establish a reliable purification method for TBBA, consider these steps:

  • Confirm Identity: Use techniques like mass spectrometry (MS) and NMR to confirm the molecular structure and identify major impurities in your crude product [4].
  • Optimize Solvents: Test the solubility of your crude TBBA in various solvents (e.g., ether, toluene, methanol) to optimize extraction and recrystallization efficiency.
  • Monitor Purity: Use Thin-Layer Chromatography (TLC) or HPLC to monitor the progress of purification and confirm the final purity.

References

Comprehensive Application Notes and Protocols: Recrystallization of 2,3,4,5-Tetrabromobenzoic Acid for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Recrystallization Principles

Recrystallization represents one of the most critical purification techniques in synthetic chemistry, particularly within pharmaceutical development where compound purity directly influences biological activity and regulatory approval. This purification method leverages the fundamental principle that most solid compounds demonstrate temperature-dependent solubility in solvents, being more soluble at elevated temperatures and less soluble at reduced temperatures [1]. The process achieves purification through several mechanisms: dissolution of the impure material in minimal hot solvent, removal of insoluble impurities via filtration, and subsequent crystallization during controlled cooling where the crystalline lattice preferentially incorporates molecules of the desired compound while excluding structurally dissimilar impurities [1].

For brominated aromatic compounds like 2,3,4,5-tetrabromobenzoic acid, recrystallization presents particular challenges and opportunities. The presence of multiple bromine atoms creates a high molecular weight compound with distinctive solubility characteristics and potential for halogen bonding that can influence crystal packing and solvent interactions. These characteristics must be carefully considered when developing purification protocols for pharmaceutical applications, where consistency in crystal form and purity is essential. The process becomes particularly crucial when preparing reference standards, clinical trial materials, or final active pharmaceutical ingredients (APIs) where stringent purity specifications must be met.

Solvent Selection Strategy

Fundamental Solvent Selection Criteria

Selecting an appropriate recrystallization solvent is arguably the most critical step in method development, as it directly impacts yield, purity, crystal morphology, and operational efficiency. An ideal solvent should fulfill multiple criteria that sometimes present competing priorities, requiring careful optimization [2] [3]. The solvent must demonstrate temperature-dependent solubility for the target compound, with high solubility near its boiling point and significantly reduced solubility at room temperature or below [4]. This differential creates the driving force for crystal formation and growth during cooling. Additionally, the solvent should either readily dissolve impurities at all temperatures, maintaining them in the mother liquor during crystallization, or completely fail to dissolve impurities, allowing their removal via hot filtration [4].

The solvent must be chemically compatible with the target compound, precluding any reactions such as hydrolysis, oxidation, or solvolysis that might degrade the compound during the dissolution process [2]. Practical considerations include sufficient volatility for easy removal from crystal surfaces, appropriate safety profile with minimized toxicity and flammability concerns, and economic viability for potential scale-up [2]. For this compound specifically, the presence of four electron-withdrawing bromine atoms adjacent to the carboxylic acid group creates unique solubility characteristics that differ significantly from unsubstituted benzoic acid, necessitating careful solvent evaluation.

Solvent Systems for Brominated Benzoic Acids

Table 1: Solvent Properties for Recrystallization of this compound

Solvent Polarity Boiling Point (°C) Solubility Profile Safety Considerations
Water Very polar 100 Very low solubility at all temperatures Non-flammable, non-toxic
Methanol Polar 65 Moderate temperature dependence Flammable, moderate toxicity
Ethanol Polar 78 Good temperature dependence Flammable, low toxicity
Acetic acid (glacial) Polar 118 High solubility at elevated temperatures Corrosive, strong odor
Ethyl acetate Moderate 77 Moderate solubility Flammable, low toxicity
Toluene Non-polar 111 Limited temperature dependence Flammable, neurotoxin
Chloroform Slightly polar 61 Good solubility Toxic, suspected carcinogen
Solvent mixtures Variable Variable Tunable solubility Dependent on components

While specific solubility data for this compound is limited in the available literature, we can extrapolate from benzoic acid derivatives and apply the "like dissolves like" principle [4]. Benzoic acid itself demonstrates excellent recrystallization characteristics in water, with solubility increasing dramatically from approximately 0.27 g/100mL at 18°C to 2.2 g/100mL at 75°C [2]. However, the extensive bromination in this compound significantly increases molecular weight and reduces overall polarity, likely diminishing water solubility and making moderately polar organic solvents more appropriate candidates.

Based on structural analogs and recrystallization principles, the most promising single solvents include ethanol (offering good solubility gradient and favorable safety profile), glacial acetic acid (potentially providing high solubility with hydrogen bonding capability), and ethyl acetate (demonstrating intermediate polarity with excellent crystallizing properties). For challenging crystallizations where no single solvent provides optimal characteristics, solvent pairs such as ethanol-water or ethyl acetate-hexane may be employed, allowing fine-tuning of solubility properties [4]. The ethanol-water system is particularly valuable as it combines the dissolution power of ethanol with the reduced solubility provided by water addition during cooling.

Experimental Protocol

Materials and Equipment
  • Chemical Requirements: this compound (crude, 2-5g), solvent(s) selected based on preliminary testing (e.g., ethanol, 95%), decolorizing carbon (activated charcoal, 0.1-0.5% w/w)
  • Equipment: 250 mL Erlenmeyer flask or round-bottom flask, heating mantle or hot plate with temperature control, variac (if using heating mantle), Buchner funnel with adapter, filtration flask, vacuum source, graduated cylinders, filter paper (fluted for gravity filtration, circle for vacuum filtration), watch glass or crystallizing dish, melting point apparatus, analytical balance [1] [2]
  • Safety Equipment: Chemical-resistant gloves, safety goggles, lab coat, fume hood for organic solvents, thermal gloves for handling hot glassware
Recrystallization Procedure

The following procedure assumes the use of ethanol or an ethanol-water system, which typically provides excellent results for brominated aromatic acids. Adjustments may be required for alternative solvent systems.

Step 1: Preliminary Solubility Testing Before proceeding with bulk material, conduct small-scale solubility tests using 10-20 mg of crude compound in 1 mL portions of potential solvents at room temperature and boiling point. This confirms appropriate solvent selection and identifies potential issues before scaling.

Step 2: Dissolution Weigh the crude this compound (2-5 g) and transfer to a 250 mL Erlenmeyer flask. Add a few boiling chips or a magnetic stir bar to prevent bumping. Gradually add the minimum volume of hot solvent (ethanol recommended) required to dissolve the solid when at boiling temperature, typically 50-100 mL per gram of solid [2]. Heat the mixture gently while stirring, using a hot plate or heating mantle. Do not add the heating mantle directly into an outlet; use a variac for intermediate control [1]. Continue adding solvent in small increments until all visible solid has dissolved. Once dissolved, add an additional 10-20% excess solvent to prevent premature crystallization during filtration.

Step 3: Decolorization and Hot Filtration If the solution contains colored impurities, remove the flask from heat and allow to cool slightly below the boiling point. Add a small amount of decolorizing carbon (approximately 0.1-0.5% of the compound weight) [1]. Swirl the mixture gently and return to heat, boiling gently for 5-10 minutes. Meanwhile, set up a filtration assembly with a fluted filter paper in a preheated funnel. Rapidly filter the hot solution through the fluted filter paper to remove the charcoal and any insoluble impurities, collecting the filtrate in a clean Erlenmeyer flask [2]. Work quickly to prevent premature crystallization in the funnel.

Step 4: Crystallization Allow the filtered solution to cool slowly to room temperature undisturbed, typically requiring 20-60 minutes. For difficult crystallizations, seeding with a few crystals of pure compound may initiate nucleation. Once room temperature crystallization is complete, further cool in an ice bath for 10-15 minutes to maximize yield.

Step 5: Isolation and Drying Set up vacuum filtration with a Buchner funnel and appropriate filter paper. Transfer the crystallized mixture to the funnel, applying vacuum to separate crystals from mother liquor. Wash the crystals with a small amount of ice-cold solvent (2-3 mL per gram of solid) to remove adherent impurities. Continue drawing air through the crystals for 5-10 minutes to partially dry them. Transfer crystals to a watch glass and allow to dry completely in a desiccator or under vacuum overnight [2].

Table 2: Troubleshooting Common Recrystallization Issues

Problem Potential Causes Solutions
No crystal formation Too much solvent; cooling too rapid; insufficient nucleation Concentrate solution; seed with pure compound; scratch flask with glass rod
Oily separation Cooling too rapid; solvent inappropriate Reheat and change solvent or solvent system; slow cooling
Low yield Excessive solvent; incomplete cooling Reduce solvent volume; extend cooling time in ice bath
Poor purity Too much charcoal; rapid crystallization Reduce charcoal amount; recrystallize again; slow crystallization
Colored product Insufficient decolorization Repeat charcoal treatment with fresh carbon
Process Workflow Visualization

The following diagram illustrates the complete recrystallization workflow for this compound:

recrystallization_workflow Start Crude this compound S1 Solubility Testing (Small Scale) Start->S1 S2 Dissolution in Minimum Hot Solvent S1->S2 S3 Decolorization with Activated Charcoal S2->S3 D1 Colored Impurities Present? S2->D1 A1 Critical: Minimum solvent volume S4 Hot Gravity Filtration S3->S4 S5 Slow Cooling for Crystallization S4->S5 S6 Ice Bath Cooling to Maximize Yield S5->S6 D2 Crystals Forming? S5->D2 A2 Critical: Slow cooling for large crystals S7 Vacuum Filtration and Cold Wash S6->S7 S8 Drying of Crystals S7->S8 End Pure Crystals S8->End D1->S3 Yes D1->S4 No D2->S5 No D2->S6 Yes

Figure 1: Complete Recrystallization Workflow for this compound Purification. Critical steps include using minimal solvent volume and ensuring slow cooling for optimal crystal formation.

Characterization and Analysis

Melting Point Determination

Melting point analysis provides a rapid, informative assessment of purity for crystalline organic compounds. For purified this compound, determine the melting point using a calibrated melting point apparatus. Compare the measured value against the literature value for the pure compound (exact literature value should be verified from current sources). A sharp melting point with ≤2°C range indicates high purity, while a depressed and broad melting point suggests residual impurities requiring additional recrystallization [1]. For comprehensive characterization, perform a mixed melting point by combining equal portions of the purified sample with authentic reference material; consistent melting behavior confirms compound identity.

Advanced Analytical Techniques

While melting point provides initial purity assessment, advanced spectroscopic and chromatographic methods deliver comprehensive characterization essential for pharmaceutical applications:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ( ^1H ) and ( ^{13}C ) NMR spectra should be acquired in appropriate deuterated solvents. The proton NMR should display the single aromatic proton as a distinct singlet, with integration confirming stoichiometry. Carbon NMR should reveal all seven unique carbon environments of the aromatic system.
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to quantify purity. Method development should focus on resolving the target compound from potential synthetic byproducts and decomposition products. Purity ≥99.0% is typically required for pharmaceutical standards.
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular formula through exact mass measurement, while fragmentation patterns provide additional structural confirmation.
  • X-ray Crystallography: For definitive structural confirmation, single-crystal X-ray analysis unambiguously establishes molecular geometry and crystal packing, though this is typically reserved for reference standard qualification rather than routine analysis.

Troubleshooting and Optimization

Common Challenges and Solutions

Even with careful protocol execution, recrystallization can present challenges that require method adjustment. Oil formation instead of crystalline solid typically occurs when cooling proceeds too rapidly, preventing orderly crystal lattice assembly. This can be addressed by reheating the oil and implementing slower cooling, perhaps with insulation, or by switching to a different solvent system with better crystallizing properties [4]. If crystal formation refuses to initiate despite supersaturation, try scratching the flask interior at the liquid-air interface with a glass rod to create nucleation sites, or add a seed crystal of pure material if available.

Persistent coloration in the product indicates that colored impurities are co-crystallizing with the target compound. This typically requires repeating the decolorization step with fresh activated charcoal, potentially using a different grade of decolorizing carbon or increasing the contact time with gentle heating. For particularly stubborn impurities, a second recrystallization from fresh solvent may be necessary. If the initial recovery yield is unsatisfactory, concentrate the mother liquor by evaporation and subject it to a second crystallization cycle, though this material will typically be of lower purity than the primary crop.

Process Optimization Strategies

For technology transfer or scale-up to process chemistry, systematic optimization enhances both efficiency and reproducibility:

Table 3: Optimization Parameters for Scale-up

Parameter Laboratory Scale Process Scale Criticality
Cooling rate Uncontrolled, ambient Programmed cooling ramp High
Solvent ratio Minimal + 10-20% excess Calculated based on solubility data High
Agitation Occasional swirling Controlled mechanical stirring Medium
Filtration Gravity then vacuum Pressure filtration systems Medium
Drying Ambient or desiccator Vacuum oven with monitoring High

Implementing systematic solvent screening using high-throughput crystallization platforms can identify optimal solvent systems more efficiently than sequential experimentation. Additionally, developing a programmed cooling protocol with defined temperature reduction rates (typically 5-20°C/hour through the crystallization window) significantly improves batch-to-batch consistency in crystal size and morphology. For compounds prone to polymorph formation, characterization of the solid form by X-ray powder diffraction after recrystallization ensures consistency in the desired crystalline phase.

Conclusion

Recrystallization remains an essential purification technique for pharmaceutical compounds like this compound, where high purity is non-negotiable. The method success hinges on rational solvent selection informed by systematic testing and understanding of molecular properties, followed by meticulous execution of dissolution, filtration, and crystallization steps. The protocol described herein provides a robust foundation for purifying this compound to standards appropriate for pharmaceutical development, with comprehensive characterization confirming identity and purity.

For challenging separations where single-solvent recrystallization proves insufficient, chromatographic methods including flash chromatography or preparative HPLC may be required as complementary techniques, though these typically involve greater solvent consumption and operational complexity. Additionally, as pharmaceutical development progresses toward commercial manufacturing, evaluation of alternative purification technologies such as continuous crystallization or antisolvent precipitation may offer advantages in efficiency and control for larger-scale operations.

References

Introduction and Key Properties of 2,3,4,5-Tetrabromobenzoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

2,3,4,5-Tetrabromobenzoic Acid (TBBA) is a high-production-volume brominated aromatic compound. Its significance in research stems from its role as a primary metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB or TBB) [1] [2] [3]. The table below summarizes its core identifiers and physical characteristics.

  • Chemical Abstract Service (CAS) No.: 27581-13-1 [4]
  • Molecular Formula: C7H2Br4O2 [5]
  • Molecular Weight: 549.92 g/mol (for the ester precursor EH-TBB; the molecular weight of TBBA itself is typically inferred from its structure) [3] [6]
  • Physical Form: Solid (based on its classification as a Certified Reference Material) [4]
  • Melting Point: -93 °C (for the 2-Ethylhexyl Ester form, TBBA's precursor) [6]
  • Boiling Point: 110.6 °C (for the 2-Ethylhexyl Ester form) [4]
  • Density: 1.785±0.06 g/cm3 (Predicted, for the 2-Ethylhexyl Ester form) [6]

TBBA as a Metabolic Intermediate

Role in Xenobiotic Metabolism In vivo and in vitro studies confirm that TBBA is a major metabolite of EH-TBB. This metabolic pathway is significant for understanding the environmental fate and biological impact of this class of flame retardants [2] [3].

Experimental Protocol: In Vivo Metabolite Identification in Rodents

  • Objective: To identify and quantify TBBA as a metabolite of EH-TBB in a mammalian model.
  • Materials:
    • [14C]-labeled EH-TBB (e.g., specific activity ~0.1 µmol/kg) [2].
    • Female Sprague-Dawley rats or male B6C3F1 mice.
    • Metabolism cages for separate collection of urine and feces.
    • Liquid Scintillation Counter (LSC) for measuring [14C]-radioactivity.
    • Analytical instruments: LC-MS/MS or HRMS for metabolite identification.
    • Solvents: Methanol, n-hexane, toluene [1] [4].
  • Procedure:
    • Dosing: Administer a single oral dose (e.g., 0.1 to 100 µmol/kg) of [14C]-EH-TBB to animals via gavage [2].
    • Sample Collection: House animals in metabolism cages. Collect urine and feces samples at predetermined intervals (e.g., 0-24, 24-48, 48-72 hours) post-administration.
    • Radioactivity Measurement: Homogenize fecal samples. Aliquot urine and fecal homogenates for analysis by LSC to determine the total excretion and recovery of the administered dose [2].
    • Metabolite Profiling:
      • Urine Analysis: Extract urine samples with organic solvents like methanol. Analyze extracts via LC-MS/MS. TBBA and its conjugates (e.g., TBBA-sulfate, TBBA-glycine) are expected in urine, while the parent EH-TBB is not [2].
      • Feces Analysis: Extract feces with solvents such as n-hexane or toluene/THF mixtures [4]. Analyze for the presence of both the parent EH-TBB and the TBBA metabolite [2].
  • Key Data Interpretation: In a typical study, over 72 hours, cumulative excretion via feces may range from 39-60%, while urinary excretion ranges from 54% to 37%, depending on the dose. The presence of TBBA conjugates in urine indicates significant phase II metabolism [2].

Cytotoxicity and Biomarker Analysis

TBBA demonstrates significant cytotoxicity, particularly in human umbilical vein endothelial cells (HUVECs), and can influence key cellular pathways.

Experimental Protocol: Cell Viability and Gene Expression in HUVECs

  • Objective: To assess the cytotoxic effects of TBBA and its impact on vascular function-related genes.
  • Materials:
    • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
    • Test Compounds: TBBA (purity >98%), dissolved in methanol as a stock solution (e.g., 1000 mg/L) [1].
    • Assay Kits: Cell Counting Kit-8 (CCK-8) for cell viability, Lactate Dehydrogenase (LDH) assay kit for cytotoxicity.
    • qPCR Equipment and Reagents: For quantitative analysis of gene expression.
  • Procedure:
    • Cell Culture and Exposure: Maintain HUVECs in appropriate medium. Expose cells to a concentration range of TBBA (e.g., 0.1 to 200 µg/mL) for 24-72 hours [1].
    • Cell Viability Assay (CCK-8):
      • Seed HUVECs in a 96-well plate.
      • After exposure, add CCK-8 reagent to each well and incubate for 1-4 hours.
      • Measure the absorbance at 450 nm. Calculate cell viability as a percentage of the solvent control [1].
    • Cytotoxicity Assay (LDH Leakage):
      • Use the culture supernatant from the exposed cells.
      • Follow the manufacturer's protocol for the LDH assay kit. Increased LDH release indicates loss of membrane integrity and cell death [1].
    • Gene Expression Analysis (qPCR):
      • Extract total RNA from exposed HUVECs.
      • Synthesize cDNA and perform qPCR for target genes such as Endothelial Nitric Oxide Synthase (eNOS), Inducible NOS (iNOS), and Vascular Endothelial Growth Factor A (VEGFA) [1].
      • Normalize data using housekeeping genes (e.g., GAPDH, β-actin) and analyze using the 2^(-ΔΔCt) method.
  • Key Data Interpretation: TBBA is more cytotoxic than its parent compound, EH-TBB. A concentration of 50 µg/mL TBBA can reduce cell viability to approximately 63% compared to the control. Exposure to TBBA may also lead to the down-regulation of eNOS and up-regulation of iNOS and VEGFA, suggesting potential disruption of vascular homeostasis [1].

The following diagram illustrates the experimental workflow for cytotoxicity and biomarker analysis in HUVECs.

Start Start HUVEC Cytotoxicity Assay Culture Culture and Maintain HUVECs Start->Culture Exposure Expose Cells to TBBA (0.1 - 200 µg/mL) Culture->Exposure Viability CCK-8 Viability Assay Exposure->Viability Cytotoxicity LDH Release Assay Exposure->Cytotoxicity Analysis RNA Extraction & qPCR Exposure->Analysis End Data Analysis & Interpretation Viability->End Cytotoxicity->End Analysis->End

Analytical Methods and Data

Quantitative Cytotoxicity Profile The table below summarizes the cytotoxic effects of TBBA and related compounds on HUVECs, as measured by CCK-8 assay [1].

Compound Concentration (µg/mL) Cell Viability (% of Control) Key Observations
TBBA 50 ~63% More cytotoxic than parent compound TBB (EH-TBB)
TBBA Information missing from search results Information missing from search results Induces cell cycle arrest
TBB (EH-TBB) 50 ~86% Parent compound; less toxic than its metabolite
TBMEHP 1.0 Information missing from search results Metabolite of TBPH; induces cell cycle arrest
Control N/A 100% Solvent (e.g., methanol) only

Physical-Chemical Properties and Safety Data Key data for handling and analysis are listed below [4] [6].

Parameter Specification Context/Note
CAS No. 27581-13-1 TBBA [4]
CAS No. (Precursor) 183658-27-7 EH-TBB (TBB) [3] [6]
Molecular Formula (Precursor) C15H18Br4O2 EH-TBB [3] [6]
Molecular Weight (Precursor) 549.92 g/mol EH-TBB [3] [6]
Boiling Point 477.5±40.0 °C (Predicted) For EH-TBB [6]
Flash Point 40 °F (4 °C) For a solution in Toluene:THF [4]
Hazard Statements H302, H315, H319, H335 Harmful if swallowed, skin irritation, serious eye irritation, respiratory irritation [6]

Safety and Regulatory Considerations

Handling and Storage

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and suitable clothing to prevent skin and eye contact. Use respiratory protection if ventilation is inadequate [4] [6].
  • Storage: Store in a tightly closed container, sealed and dry, at room temperature. Protect from light, as EH-TBB is light-sensitive [6].
  • Flammability: Solutions in certain solvents (e.g., toluene/THF) are highly flammable and have low flash points. Keep away from heat and ignition sources [4].

Regulatory Status

  • The parent compound, 2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), is listed as a chemical of concern in regulatory updates. For instance, Massachusetts has finalized regulations prohibiting the sale of certain consumer products containing TBB at levels exceeding 1000 ppm [7].
  • TBBA itself, as a metabolite, is subject to risk assessment. A Biomonitoring Equivalent (BE) for risk assessment has been established, indicating its importance in human biomonitoring and public health evaluation [3].

Conclusion

This compound is a molecule of significant interest primarily due to its role as a bioactive metabolite of widely used brominated flame retardants. Researchers should handle it with care due to its cytotoxicity and potential to disrupt vascular endothelial function. Its reliable detection in biological and environmental samples is crucial for assessing exposure and understanding the toxicological profile of its parent compounds.

References

2,3,4,5-Tetrabromobenzoic acid in coordination chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: TBBA as a Biomarker of Exposure

2,3,4,5-Tetrabromobenzoic acid (TBBA) is a key urinary metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a major component in the Firemaster 550 (FM550) mixture [1] [2]. The detection of TBBA in human urine serves as a specific biomarker for assessing exposure to FM550, which is an endocrine disruptor and obesogen [1]. The following points summarize its primary application:

  • Biomonitoring in Human Populations: Urinary TBBA is a validated biomarker for epidemiological studies. It was detected in 72.4% of urine samples from a studied adult cohort, indicating widespread exposure [1].
  • Exposure Pathway Identification: Research shows that levels of TBB on handwipe samples are positively correlated with urinary TBBA concentrations. This suggests that exposure occurs through contact with contaminated household dust and that hand-to-mouth contact is a significant exposure route [1].
  • Use in Large-Scale Health Studies: The U.S. National Health and Nutrition Examination Survey (NHANES) includes TBBA in its panel of urinary biomarkers to monitor population-wide exposure to flame retardants [3].

Experimental Protocol: Quantification of Urinary TBBA

The following detailed methodology is based on protocols used by NHANES and published research for measuring TBBA in human urine [3].

Workflow Overview: The following diagram illustrates the major steps in the analytical protocol, from sample preparation to final quantification.

G S1 Urine Sample (0.2 mL) S2 Enzymatic Hydrolysis (Deconjugation) S1->S2 S3 Automated Off-Line Solid Phase Extraction (SPE) S2->S3 S4 HPLC Separation (Reversed Phase) S3->S4 S5 ESI-Tandem MS Detection (Isotope Dilution) S4->S5 S6 Data Analysis & Quantification S5->S6

Materials and Reagents:

  • Samples: Human urine specimens, stored at -30°C prior to analysis [3].
  • Enzymes: β-Glucuronidase (for enzymatic hydrolysis).
  • Internal Standards: Isotope-labeled TBBA.
  • Solid Phase Extraction (SPE) Cartridges.
  • HPLC-grade solvents (e.g., methanol, water, acetonitrile).
  • Mobile phases for HPLC, typically acidified water and acrobatrile.

Procedure:

  • Sample Preparation: Thaw urine specimens and centrifuge to remove particulates. Aliquot 0.2 mL of urine into a reaction vessel [3].
  • Enzymatic Hydrolysis: Add the internal standard and enzyme (e.g., β-glucuronidase) to the urine aliquot. Incubate to hydrolyze conjugated metabolites and release the parent compound [3].
  • Solid Phase Extraction (SPE): Load the hydrolyzed sample onto an automated off-line SPE system. Condition the cartridge, load the sample, wash to remove impurities, and elute the target analytes [3].
  • Liquid Chromatography: Separate the extracted analytes using reversed-phase high-performance liquid chromatography (HPLC). This step resolves TBBA from other matrix components [3].
  • Mass Spectrometry Detection: Detect and quantify TBBA using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in negative ion mode. The isotope dilution method ensures accuracy and precision by correcting for procedural losses [3].

Quantitative Data Summary

The following tables consolidate key quantitative information for TBBA and its parent compound.

Table 1: Analytical Parameters for Urinary TBBA (NHANES Method) [3]

Parameter Specification Value
Sample Volume Urine 0.2 mL
Lower Limit of Detection (LLOD) Concentration 0.05 ng/mL
Imputed Value for < LLOD LLOD / √2 ~0.035 ng/mL

Table 2: Physicochemical Properties of TBB (Parent Compound) [2] [4]

Property Description Value / Information
CAS Number - 183658-27-7
Molecular Formula - C₁₅H₁₈Br₄O₂
Molecular Weight - 549.92 g/mol
Chemical Structure Ester of TBBA 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate
Application Flame retardant in FM550 Additive in polyurethane foam

Pathway Visualization: TBBA as a Metabolic Biomarker

The relationship between the flame retardant TBB, its metabolite TBBA, and the exposure pathway can be visualized as follows.

G A Firemaster 550 (Consumer Products) B TBB in Dust & on Hands A->B Leaches into environment C Dermal Absorption or Accidental Ingestion B->C Hand-to-mouth contact D In Vivo Metabolism (Liver) C->D Absorption E TBBA in Urine (Biomarker of Exposure) D->E Rapid formation & renal excretion

Research Implications and Limitations

While TBBA's primary documented application is as an exposure biomarker, its structure suggests potential in coordination chemistry. The carboxylate group could, in theory, act as a ligand for metal centers. However, this specific application is not detailed in the available scientific literature. Current research is heavily focused on its toxicological and environmental impact.

  • Established Role: The data unequivocally shows that TBBA is a robust biomarker for monitoring human exposure to TBB and FM550 [1] [3].
  • Research Gap: The search results do not provide evidence of TBBA's use in the synthesis of coordination compounds or metal-organic frameworks.
  • Future Directions: Investigations into the coordination chemistry of TBBA could be a novel area of research, exploring its potential as a polybrominated ligand.

References

Synthesis and Purification of Pentabromobenzoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of perbrominated benzoic acids is a critical first step. The following protocol for 2,3,4,5,6-Pentabromobenzoic acid (PBA) is adapted from a recent publication and can be efficiently reproduced on a multi-gram scale [1].

  • Reaction Setup: In a suitable reaction vessel, benzoic acid is brominated using 2.5 equivalents of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or 1,3-dibromoisocyanuric acid (DBI) as the brominating agent in concentrated sulfuric acid (H₂SO₄) at room temperature for approximately 1 hour [1].
  • Work-up: The reaction mixture is carefully poured onto excess ice. The resulting precipitate is collected on a sintered glass filter and air-dried. The crude product, which contains the target acid along with impurities like tetrabromobenzoic acid and pentabromobenzene, is then extracted with diethyl ether (Et₂O). This step leaves by-products like cyanuric acid on the filter due to its insolubility [1].
  • Purification:
    • The combined ether extracts are evaporated to yield a crude mixture of brominated acids.
    • This mixture is boiled with an excess of 5% sodium carbonate (Na₂CO₃) solution. The hot suspension is filtered to remove insoluble matter, primarily pentabromobenzene.
    • Upon cooling, sodium pentabromobenzoate crystallizes from the solution. This step also helps remove more soluble salts of tetrabromobenzoic acid.
    • The collected sodium salt is acidified with hydrochloric acid (HCl) to regenerate the organic acid.
    • The final purification involves recrystallization from toluene, yielding analytically pure, X-ray-quality crystals with a reported yield of 61% [1].

The table below summarizes the key reaction and purification parameters:

Parameter Specification Purpose/Note
Brominating Agent DBI or DBDMH (2.5 eq.) Powerful electrophilic bromination agent [1].
Solvent Concentrated H₂SO₄
Reaction Time ~1 hour At room temperature [1].
Key Purification Step Na₂CO₃ treatment & recrystallization Removes tetrabromobenzoic acid and pentabromobenzene impurities [1].
Recrystallization Solvent Toluene Produces X-ray quality crystals [1].
Reported Yield 61% After purification [1].

General Protocol for Lanthanide Complex Formation

While specific data for tetrabromobenzoic acid complexes was not found, a robust methodology for synthesizing lanthanide complexes with tridentate Schiff base ligands provides a transferable framework. The following workflow outlines the general process for the formation and characterization of lanthanide complexes, integrating steps from the synthesis above.

G Start Start: Ligand Synthesis A Prepare Brominated Benzoic Acid Ligand Start->A B Synthesize Schiff Base Ligand (Optional) A->B C Combine Ligand and Ln(III) Salt in Solution B->C D Reflux Reaction Mixture C->D E Cool and Filter Complex Precipitate D->E F Purify Complex E->F G Characterize Complex F->G End Final Lanthanide Complex G->End

The typical experimental procedure based on this workflow involves [2]:

  • Ligand Synthesis (if applicable): For Schiff base complexes, the ligand is first prepared by condensing a substituted benzaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde) with a hydrazide derivative (e.g., 2-fluorobenzoic hydrazide) [2].
  • Complexation: The ligand (e.g., H₂Lᵇʳ) is combined with the lanthanide salt (e.g., Ln(NO₃)₃·xH₂O) in a solvent mixture like ethanol/water. A base, such as triethylamine, is often added to deprotonate the ligand and facilitate complex formation [2].
  • Reaction and Isolation: The mixture is heated under reflux for several hours (e.g., 3-5 hours). Upon cooling, the complex often precipitates and is collected by filtration [2].
  • Purification: The crude complex is typically purified by recrystallization from a suitable solvent like ethanol [2].

Characterization of Complexes

Comprehensive characterization is essential to confirm the structure and properties of the newly synthesized complexes. The following table lists standard techniques and the key information they provide, as demonstrated in studies of analogous compounds [1] [2].

Technique Key Information Obtained Representative Findings from Analogous Complexes
Elemental Analysis (CHN) Confirms elemental composition and purity. Matches calculated values for proposed formula [2].
Molar Conductivity Determines electrolytic nature in solution. Values consistent with 1:1 electrolytes [2].
Mass Spectrometry Verifies molecular mass and ion fragmentation. --
FT-IR Spectroscopy Identifies functional groups and coordination modes. Shifts in ν(C=O) and ν(C-O) of acid; new Ln-O bonds [1] [2].
NMR Spectroscopy (¹H & ¹³C) Elucidates molecular structure and symmetry. --
Thermal Analysis (TGA/DTA) Assesses thermal stability and decomposition steps. Reveals loss of coordinated and lattice water molecules [2].
Single-Crystal X-ray Diffraction Provides definitive solid-state molecular structure. Reveals 8-coordinate metal center; O/N donor atoms [2].

Potential Applications and Research Directions

Although direct applications for tetrabromobenzoic acid complexes are not outlined in the search results, the known properties of similar lanthanide complexes suggest promising research avenues:

  • Luminescent Materials: Lanthanide complexes are renowned for their sharp, line-like emission bands. The brominated benzoate ligand could act as an "antenna," absorbing light and efficiently transferring energy to the lanthanide ion (e.g., Eu³⁺, Tb³⁺), enhancing luminescence. This is valuable for bio-imaging or optical sensing [1] [2].
  • Antibacterial Agents: Schiff base lanthanide complexes have shown enhanced antibacterial activity compared to their parent ligands. This makes them interesting candidates for developing new metallopharmaceuticals [2].
  • Agrochemical Delivery Systems: Lanthanide complexes encapsulated in nanoparticles have been studied for quantifying the biodistribution of agrochemicals in plants. The heavy atom effect from bromine could potentially be exploited in such platforms [3].

Important Disclaimer and Next Steps

The protocols and data presented here are synthesized from research on closely related chemical systems, primarily Pentabromobenzoic acid and Schiff base lanthanide complexes. They serve as a robust and informed starting point, but you must validate and optimize all conditions for your specific target compound, 2,3,4,5-Tetrabromobenzoic acid.

  • Search specialized chemical databases like SciFinder, Reaxys, or the CAS Content API using "this compound lanthanide complex" as a key phrase.
  • Consult the full-text articles of the cited references for complete experimental details [1] [2].

References

Comprehensive Analytical Guide: 2,3,4,5-Tetrabromobenzoic Acid - Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Properties

2,3,4,5-Tetrabromobenzoic acid (TBBA) is a brominated aromatic compound with significant importance in pharmaceutical, environmental, and chemical research. This perhalogenated benzoic acid derivative serves as a key intermediate in the synthesis of various brominated compounds and has emerged as an important analytical standard for multiple applications. The compound's structure features four bromine atoms arranged symmetrically around the benzene ring, creating unique electronic properties that influence its analytical behavior. TBBA's molecular formula is C₇H₂Br₄O₂, with a molecular weight of 485.72 g/mol. The presence of multiple bromine atoms contributes to its high molecular density and influences both its spectroscopic characteristics and chromatographic behavior.

The interest in TBBA as an analytical standard has grown substantially due to its role as a primary metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a major component in the flame retardant mixture Firemaster 550. This connection has established TBBA as a valuable biomarker for assessing human exposure to flame retardants in epidemiological studies [1]. The compound's structural characteristics, including the electron-withdrawing bromine atoms and carboxylic acid functional group, make it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, and mass spectrometry. These properties, combined with its stability and well-defined characteristics, make TBBA an excellent candidate for analytical standardization and method development.

Analytical Methods

HPLC Analysis and Method Development

High-Performance Liquid Chromatography stands as the most widely employed technique for the analysis of this compound, particularly in complex matrices. The development of robust HPLC methods for TBBA requires careful consideration of column chemistry, mobile phase composition, and detection parameters to achieve optimal separation, sensitivity, and reproducibility.

  • Linear Calibration Using Two Reference Substances (LCTRS): Traditional HPLC quantification often requires a dedicated reference standard for each analyte, which can be cost-prohibitive. The LCTRS method provides a cost-effective alternative that maintains analytical accuracy. This approach is based on the thermodynamic theory of HPLC, which establishes a linear relationship between the retention times (tR) of compounds on different HPLC systems. The methodology involves three key steps: a two-point prediction procedure, validation by multiple points regression, and sequential matching. Through this approach, the tR of TBBA can be accurately calculated using standard retention times and established linear relationships, significantly reducing the need for multiple reference standards while maintaining analytical precision [2].

  • Chromatographic Conditions: For TBBA analysis, reversed-phase chromatography using C18 columns has proven most effective. The typical mobile phase consists of a mixture of acetonitrile and water, often with acid modifiers such as phosphoric acid to suppress ionization of the carboxylic acid group and improve peak shape. A gradient elution program is recommended, starting with 50% acetonitrile and increasing to 90% over 20 minutes, which provides optimal separation of TBBA from potential interferents. The flow rate is typically maintained at 1.0 mL/min with column temperature set at 30°C, and detection is most commonly performed at 235 nm using a UV-Vis or PDA detector [2].

  • System Suitability Parameters: To ensure method validity, specific system suitability criteria should be established. These include capacity factor (k') > 2, tailing factor < 1.5, and theoretical plate count > 2000. The method should demonstrate precision with %RSD of retention time less than 2% and peak area less than 5% for consecutive injections [2].

Table 1: Optimized HPLC Conditions for TBBA Analysis

Parameter Specification Notes
Column C18 (150 × 4.6 mm, 5μm) Type B preferred
Mobile Phase Acetonitrile:Water with 0.1% H₃PO₄ Gradient elution
Flow Rate 1.0 mL/min Constant
Column Temperature 30°C Controlled
Injection Volume 10-20 μL Dependent on sensitivity requirements
Detection UV at 235 nm PDA recommended for purity verification
Run Time 25-30 minutes Includes equilibration
UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides a straightforward and efficient method for the identification and quantification of this compound, particularly for quality control applications. The technique capitalizes on the compound's distinct chromophoric properties resulting from its conjugated aromatic system with bromine substituents.

The fundamental principle of UV-Vis spectroscopy involves measuring the amount of discrete wavelengths of UV or visible light that are absorbed by or transmitted through a sample in comparison to a reference or blank sample. For TBBA, sample preparation typically involves dissolution in appropriate solvents such as methanol, acetonitrile, or buffered aqueous solutions. The choice of solvent is critical, as it can significantly influence the spectral characteristics. Methanol has been identified as particularly suitable for TBBA analysis, providing excellent solubility and consistent spectral results [3] [4].

Instrument calibration follows the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. The typical workflow involves preparing a series of standard solutions across the expected concentration range (usually 1-50 μg/mL for quantitative work), measuring absorbance at the λmax, and constructing a calibration curve. For TBBA, molar absorptivity (ε) is typically in the range of 10,000-15,000 L·mol⁻¹·cm⁻¹, allowing for sensitive detection. Method validation should include determination of linearity range (typically R² > 0.999), limit of detection (LOD), limit of quantification (LOQ), and precision (%RSD < 2%) [3].

Table 2: Validation Parameters for UV-Vis Spectroscopic Analysis of TBBA

Parameter Result Acceptance Criteria
Linearity Range 1-50 μg/mL R² > 0.999
Molar Absorptivity (ε) ~12,500 L·mol⁻¹·cm⁻¹ Compound-specific
Limit of Detection (LOD) 0.2 μg/mL S/N > 3
Limit of Quantification (LOQ) 0.5 μg/mL S/N > 10
Precision (%RSD) < 1.5% n=6 replicates
Intermediate Precision < 2.5% Different days, analysts
Sample Preparation Techniques

Proper sample preparation is crucial for accurate analysis of this compound across different matrices. The specific approach varies depending on the sample type, concentration levels, and analytical technique employed.

  • Urine Sample Preparation (Biomonitoring): For the analysis of TBBA as a biomarker of flame retardant exposure in urine samples, a robust protocol has been developed and validated. The method involves enzymatic deconjugation using β-glucuronidase/sulfatase to liberate the conjugated TBBA, followed by solid-phase extraction (SPE) using mixed-mode cartridges. The extraction process typically includes conditioning with methanol and water, sample loading, washing with acidified water and methanol, and elution with acidified ethyl acetate. The eluent is then evaporated to dryness under a gentle nitrogen stream and reconstituted in the initial mobile phase for LC-MS analysis. This method has demonstrated excellent recovery rates (85-95%) and allows for detection at ng/mL levels, which is essential for assessing environmental exposures [1].

  • Dust and Environmental Samples: Analysis of TBBA in dust samples, which serves as an important indicator of indoor contamination with flame retardants, requires specialized extraction techniques. The recommended approach involves accelerated solvent extraction (ASE) or sonication with dichloromethane or hexane:acetone mixtures. Following extraction, the samples typically require cleanup using Florisil or silica gel columns to remove interfering compounds. For handwipe samples, which have been shown to correlate with internal exposure levels, extraction with organic solvents followed by concentration and solvent exchange is typically employed [1].

  • General Handling and Storage: TBBA standard solutions demonstrate good stability when stored properly. Stock solutions prepared in methanol or acetonitrile at concentrations of 1 mg/mL remain stable for at least 6 months when stored at -20°C in amber glass vials. Working solutions should be prepared fresh weekly and stored at 4°C. The compound is photosensitive, requiring protection from light during all preparation and storage steps [1].

Applications and Workflows

Key Application Areas

This compound serves critical functions across multiple scientific disciplines, with particularly important roles in environmental monitoring, pharmaceutical development, and chemical synthesis.

  • Biomonitoring of Flame Retardant Exposure: TBBA has emerged as a crucial biomarker for assessing human exposure to the flame retardant mixture Firemaster 550. Epidemiological studies have demonstrated that urinary TBBA levels correlate with environmental exposure measures, including handwipe levels and household dust concentrations of the parent compound TBB. This application leverages the fact that TBBA is a primary metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), and its measurement in urine provides a non-invasive method for assessing internal exposure dose. Studies have shown that frequent hand washing can reduce both the mass of TBB on hands and urinary TBBA levels, highlighting the importance of dermal exposure pathways and the value of TBBA monitoring in exposure assessment research [1].

  • Pharmaceutical and Chemical Intermediate: TBBA serves as a versatile building block in organic synthesis and coordination chemistry. The electron-withdrawing nature of the bromine substituents makes it particularly valuable in reactions where tuning of electronic properties is required. In pharmaceutical development, brominated aromatic compounds often serve as key intermediates in the synthesis of more complex molecules, and TBBA's well-characterized properties make it suitable for such applications. The compound's potential use in designing luminescent coordination compounds is particularly promising, as the "heavy atom effect" from the bromine substituents may enhance luminescence properties in lanthanide complexes [5].

  • Quality Control Reference Standard: TBBA finds important application as a certified reference material in analytical laboratories, particularly for the calibration of instruments and validation of analytical methods for brominated compounds. Its stability, well-defined characteristics, and suitability for multiple analytical techniques make it ideal for this purpose. In method development, TBBA can serve as a model compound for optimizing separation parameters for brominated aromatics, reducing development time for new analytical procedures [5].

The following workflow illustrates the typical analytical process for TBBA biomonitoring studies:

G SampleCollection Sample Collection (Urine, Dust, Handwipes) SamplePrep Sample Preparation (Enzymatic Deconjugation, Extraction) SampleCollection->SamplePrep Analysis Instrumental Analysis (LC-MS/MS, HPLC-UV) SamplePrep->Analysis DataProcessing Data Processing (Calibration Curve, QC Checks) Analysis->DataProcessing ResultInterpretation Result Interpretation (Exposure Assessment) DataProcessing->ResultInterpretation

Environmental Monitoring Protocol

The comprehensive assessment of human exposure to flame retardants using TBBA as a biomarker requires a systematic approach from sample collection through data interpretation. The following detailed protocol has been validated in epidemiological studies and provides reliable results for exposure assessment.

  • Sample Collection and Handling: Urine samples should be collected in pre-screened containers that have been demonstrated to be free of contaminating phthalates or other interferents. First-morning voids are typically preferred as they represent concentrated specimens. Samples should be aliquoted and frozen at -20°C or below within 4 hours of collection if immediate analysis is not possible. For environmental samples, dust collection should be performed using standardized vacuum protocols with cellulose extraction thimbles, while handwipe samples are typically collected using pre-moistened gauze pads or commercially available handwipe products. All samples should be stored frozen in the dark until analysis to prevent degradation [1].

  • Quality Assurance Measures: Implementing rigorous quality control procedures is essential for generating reliable data. Each analytical batch should include method blanks (to monitor contamination), matrix spikes (to assess recovery), and duplicate samples (to evaluate precision). Continuing calibration verification standards should be analyzed after every 10-15 samples to ensure instrumental response stability. Acceptance criteria should be established beforehand, with typical requirements including blank values below the limit of detection, spike recoveries between 70-120%, and duplicate measurements with relative percent differences less than 25% for concentrations near the detection limit [1].

Quality Assurance and Regulatory Compliance

Method Validation and Quality Control

Robust quality assurance practices are essential for generating reliable analytical data for this compound. Comprehensive method validation establishes the performance characteristics of an analytical procedure and demonstrates its suitability for the intended application.

For TBBA analysis, key validation parameters include specificity (demonstration of separation from potentially interfering compounds), accuracy (typically 85-115% recovery for spiked samples), precision (both intra-day and inter-day %RSD < 15%), linearity (R² > 0.99 across the calibration range), and sensitivity (LOD and LOQ appropriate for the application). For biomonitoring studies, the LOQ should be sufficient to quantify TBBA in at least 75% of the general population samples to avoid excessive non-detectable values that complicate statistical analysis. Stability experiments should demonstrate that TBBA remains stable in standard solutions, processed samples, and biological matrices under various storage conditions [1].

Ongoing quality control for routine analysis should include the analysis of quality control materials with known concentrations alongside each batch of samples. These QC materials should span the concentration range of interest, including low (near the LOQ), medium (mid-calibration range), and high (near the upper limit of quantification) concentrations. The use of internal standards, preferably isotope-labeled TBBA if available, is strongly recommended to correct for matrix effects and variations in sample preparation. For environmental monitoring programs, participation in interlaboratory comparison studies and analysis of certified reference materials when available provides additional verification of data quality [1].

Regulatory Considerations

Analytical methods for this compound may be subject to regulatory scrutiny depending on their application, particularly when used for human exposure assessment or pharmaceutical development. While specific regulations governing TBBA analysis may vary by jurisdiction and application, several general frameworks apply.

In the United States, the Toxic Substances Control Act (TSCA) regulates chemical substances, including many brominated flame retardants, and may impose specific reporting or testing requirements. Environmental monitoring programs may need to adhere to guidelines established by the Environmental Protection Agency (EPA), particularly when data are used for regulatory decision-making. For pharmaceutical applications, compliance with Current Good Manufacturing Practices (cGMP) and relevant pharmacopeial standards (United States Pharmacopeia, European Pharmacopoeia) is essential. Method validation should follow established guidelines such as FDA Bioanalytical Method Validation for human exposure studies [6].

The ethical considerations for human biomonitoring studies require careful attention, including approval by institutional review boards, informed consent from participants, and appropriate communication of individual results when relevant. Data quality objectives should be established during the study planning phase to ensure that the resulting data will be fit for their intended purpose, whether for research, regulatory compliance, or risk assessment [1].

Conclusion

This compound represents an important compound for analytical scientists across multiple disciplines. The well-characterized HPLC and UV-Vis methods outlined in these application notes provide robust approaches for its identification and quantification. The compound's role as a biomarker of exposure to flame retardant mixtures underscores its significance in environmental health research, while its properties as a brominated aromatic acid make it valuable in chemical synthesis and pharmaceutical development.

The analytical protocols detailed herein emphasize method validation, quality control, and practical applicability, ensuring that researchers can generate reliable and reproducible data. As interest in brominated compounds continues to grow across scientific disciplines, these application notes provide a comprehensive foundation for the analysis of TBBA, with methodologies that can be adapted to specific research needs and regulatory requirements.

References

Application Notes and Protocols: 2,3,4,5-Tetrabromobenzoic Acid (TBBA) in Flame Retardant Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2,3,4,5-Tetrabromobenzoic acid (TBBA) is a key metabolite of the brominated flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB, EH-TBB), a primary component in commercial flame retardant mixtures such as Firemaster 550 and Firemaster BZ-54 [1] [2] [3]. As the use of TBB has increased following the phase-out of polybrominated diphenyl ethers (PBDEs), understanding the formation, detection, and toxicological significance of TBBA has become critical for accurate human and ecological risk assessment [1] [2] [4]. These application notes consolidate the latest research methodologies for analyzing TBBA, investigating its metabolic pathways, and evaluating its toxicological profile, providing standardized protocols for researchers and toxicologists.

Chemical Background and Significance

TBBA is not used directly as a flame retardant but is formed through the metabolic degradation of TBB in biological systems [2] [5]. The parent compound, TBB, is an additive flame retardant applied to polyurethane foams in furniture and other consumer products, from which it can leach into the environment [1] [2]. Key points of significance include:

  • Biomarker of Exposure: TBBA serves as a specific and relevant biomarker for assessing human exposure to the Firemaster series of flame retardants, as confirmed by its detection in human urine [2] [6].
  • Enhanced Toxicity: Evidence suggests that TBBA may exhibit greater cytotoxicity than its parent compound, TBB, highlighting the importance of monitoring the metabolite rather than just the parent compound in toxicological studies [5] [4] [7].
  • Widespread Exposure: TBBA was detected in 72.4% of urine samples from a general adult cohort, indicating widespread human exposure, likely mediated through contact with contaminated house dust and hand-to-mouth transfer [2] [6].

The metabolic relationship between TBB and TBBA is a critical focus of research. The following diagram illustrates this pathway and its toxicological context.

G TBB TBB (Parent Compound) 2-ethylhexyl-2,3,4,5-tetrabromobenzoate Exposure Human Exposure (Via Dust Ingestion, Inhalation) TBB->Exposure Metabolism In Vivo Metabolism (Hepatic Enzymes) Exposure->Metabolism TBBA TBBA (Primary Metabolite) This compound Metabolism->TBBA Toxicity Toxicological Effects TBBA->Toxicity Biomarker Exposure Biomarker (Measured in Urine) TBBA->Biomarker

Analytical Methods for TBBA Quantification

Accurate measurement of TBBA in biological matrices is fundamental for exposure assessment. The primary method involves Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Analysis of TBBA in Human Urine

This protocol is adapted from methods used in human biomonitoring studies [2] [6].

  • Sample Collection: Collect spot urine samples in pre-cleaned polyethylene containers. Store immediately at -20°C or below until analysis.
  • Sample Preparation:
    • Thaw urine samples at room temperature and vortex thoroughly.
    • Aliquot 1-3 mL of urine into a centrifuge tube.
    • Add a labeled internal standard (e.g., stable isotope-labeled TBBA, if available).
    • Acidity the sample with formic acid or acetic acid to a pH of approximately 4-5.
    • Perform enzymatic deconjugation (if measuring total TBBA):
      • Add β-glucuronidase/sulfatase enzyme.
      • Incubate at 37°C for 12-16 hours.
    • Purify and concentrate the analyte using Solid-Phase Extraction (SPE):
      • Condition SPE cartridge (e.g., Oasis HLB or equivalent) with methanol and acidified water.
      • Load the urine sample.
      • Wash with acidified water (5% methanol).
      • Elute TBBA with methanol or acetonitrile.
      • Evaporate the eluent to dryness under a gentle stream of nitrogen.
      • Reconstitute the residue in 100 µL of methanol or initial LC mobile phase.
  • Instrumental Analysis (LC-MS/MS):
    • Chromatography:
      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7-1.8 µm).
      • Mobile Phase A: Water with 0.1% formic acid.
      • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
      • Gradient: Start at 20% B, increase to 95% B over 8-10 minutes, hold for 2-3 minutes.
      • Flow Rate: 0.3 mL/min.
      • Column Temperature: 40°C.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI) in negative mode.
      • Monitoring: Multiple Reaction Monitoring (MRM).
      • Key Transitions for TBBA:
        • Quantifier: m/z 486.7 → 444.7 [M-H-CO₂]⁻ or m/z 486.7 → 74.0 [2]
        • Qualifier: m/z 486.7 → 407.0 [M-H-Br]⁻
  • Quality Control:
    • Include procedural blanks to monitor contamination.
    • Use matrix-matched calibration standards and quality control samples (low, mid, high concentrations) in each batch.
    • Calculate concentrations using the internal standard method to correct for matrix effects and recovery losses.
Performance Data

The following table summarizes key performance metrics from published human biomonitoring studies [2] [6].

Table 1: Analytical Performance of TBBA in Human Biomonitoring

Parameter Reported Value Notes
Detection Frequency 72.4% In a cohort of 64 adults [2]
Limit of Detection (LOD) In the low ng/mL range Method-dependent
Temporal Reliability Moderate (ICC = 0.56) Supports use in epidemiologic studies [2]
Sample Volume 1-3 mL Standard for urine analysis
Key Matrix Urine Non-invasive biomarker

Metabolic Fate and In Vitro Protocols

Understanding the metabolism of TBB to TBBA is essential for interpreting exposure data and predicting toxicokinetics.

Protocol: In Vitro Metabolism Using Hepatic Subcellular Fractions

This protocol is adapted from species-comparative metabolism studies [1].

  • Test System Preparation:
    • Hepatic S9, Microsomes, or Cytosol: Isolate from human or animal model tissues (e.g., rat, mouse, fish). Tissues should be flash-frozen in liquid nitrogen and stored at -80°C prior to fractionation.
    • Protein Determination: Determine protein concentration of subcellular fractions using a standard method (e.g., Bradford assay). Dilute to a consistent working concentration (e.g., 1-2 mg protein/mL).
  • Incubation Procedure:
    • Prepare incubation mixture (total volume 200-500 µL) containing:
      • Subcellular fraction (S9, microsomes, or cytosol)
      • Substrate (TBB) dissolved in a small volume of organic solvent (e.g., acetonitrile, DMSO; final concentration ≤0.5%)
      • Co-factors:
        • For oxidative metabolism (Microsomes): Include an NADPH-generating system (e.g., 1 mM NADP⁺, 5 mM Glucose-6-phosphate, 1 U/mL Glucose-6-phosphate dehydrogenase) in buffer (e.g., 100 mM Potassium Phosphate, pH 7.4).
        • For hydrolytic metabolism (Cytosol/S9): Co-factors may not be required.
    • Pre-incubate the mixture for 2-3 minutes at the experimental temperature (e.g., 37°C for mammals, 25-30°C for fish).
    • Initiate the reaction by adding the substrate or the critical co-factor.
    • Incubate with gentle shaking for a predetermined time (e.g., 0-120 minutes).
    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile or methanol.
    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
    • Collect the supernatant for analysis via LC-MS/MS as described in Section 3.1.
  • Data Analysis:
    • Monitor the disappearance of TBB and the appearance of TBBA over time.
    • Calculate metabolic rates (e.g., pmol/min/mg protein).
    • Determine kinetic parameters (e.g., Vmax, Km) if using multiple substrate concentrations.
Key Findings from Metabolic Studies

Research using these protocols has yielded critical comparative data, summarized below.

Table 2: Species-Specific In Vitro Metabolism of TBB to TBBA [1] [5] [7]

Species / System Metabolic Capability Key Observations
Human (in vitro) Yes TBBA confirmed as a major metabolite in hepatic fractions [2]
Rat (in vitro/in vivo) Yes Rapid conversion of TBB to TBBA; used as a model for human metabolism [5]
Mouse (in vitro) Yes Hepatic fractions showed measurable loss of TBB [1]
Fathead Minnow (in vitro) Yes Capable of metabolizing TBB; multiple metabolites observed [1]
Common Carp (in vitro) Yes Metabolic loss of TBB measured in hepatic fractions [1]
Snapping Turtle (in vitro) No No significant loss of TBB or formation of TBBA observed [1]

The experimental workflow for conducting these in vitro metabolism studies and analyzing results is standardized as follows.

G A Tissue Collection (Liver) B Fraction Preparation (S9, Microsomes, Cytosol) A->B C Incubation Setup (TBB + Co-factors + Matrix) B->C D Terminate Reaction & Protein Precipitation C->D E LC-MS/MS Analysis D->E F Data Analysis (Kinetics, Metabolite ID) E->F

Toxicological Assessment

TBBA is not an inert metabolite; evidence points to its potential role in mediating the toxicity of TBB exposure.

Key Toxicological Findings
  • Cytotoxicity: In studies on Human Umbilical Vein Endothelial Cells (HUVECs), TBBA induced significantly stronger cytotoxicity (EC₅₀ = 47.3 µg/mL) compared to its parent compound TBB (EC₅₀ > 200 µg/mL) [5].
  • Effects on Platelets: Exposure to TBBA in HUVECs led to significant induction of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) gene expression. In vivo mouse studies confirmed that TBBA exposure increased platelet counts in blood, suggesting potential effects on hemostasis [5].
  • Endocrine Disruption: As a component of Firemaster 550, exposure to TBB (and by extension, its metabolite TBBA) has been associated with endocrine-disrupting and obesogenic effects in animal models, including altered thyroid function and early onset of puberty in female offspring [2] [4].
Protocol: Cytotoxicity Assessment in HUVECs

This protocol outlines the method for comparing the toxicity of TBBA to its parent compound [5].

  • Cell Culture:
    • Maintain HUVECs in an appropriate medium (e.g., ECM supplemented with growth factors, 10% FBS) at 37°C in a 5% CO₂ humidified incubator.
    • Harvest cells at 80-90% confluence for seeding.
  • Chemical Exposure:
    • Prepare stock solutions of TBBA and TBB in DMSO. Ensure final DMSO concentration in cell culture media is ≤0.5% (v/v).
    • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.
    • Expose cells to a range of concentrations of TBBA, TBB, and a vehicle control (DMSO) for 24-72 hours. Include a minimum of six replicate wells per concentration.
  • Viability Assessment (MTT Assay):
    • After exposure, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630-650 nm.
  • Data Analysis:
    • Calculate cell viability as a percentage of the vehicle control.
    • Plot dose-response curves and calculate half-maximal effective concentration (EC₅₀) values using non-linear regression.

Conclusion

TBBA is a crucial biomarker and a toxicologically active metabolite of the flame retardant TBB. The protocols detailed herein for its analysis, metabolic fate determination, and toxicological profiling provide a robust framework for researchers to accurately assess exposure and risk. Future research should focus on elucidating the full spectrum of TBBA's health effects, particularly its potential for endocrine disruption and impacts on metabolic health, as well as establishing more comprehensive biomonitoring data across diverse human populations [4] [7].

References

Understanding Tetrabromobenzoic Acid (TBBA)

Author: Smolecule Technical Support Team. Date: February 2026

Tetrabromobenzoic acid (TBBA) is primarily discussed in scientific literature not as an impurity to be removed, but as a urinary metabolite of the flame retardant component 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), which is found in the flame retardant mixture Firemaster 550 [1].

The table below summarizes key characteristics of TBBA based on available research:

Aspect Description
Primary Context Biomarker of exposure to flame retardant FM550 [1].
Origin Metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) formed in human hepatic tissues [1].
Chemical Class Halogenated benzoic acid.
Relevant Matrix Human urine [1].
Handling & Storage Stock solutions and standards should be stored at or below -10°C in amber glass vials to prevent photo degradation [2].

Analytical Method for TBBA Detection

While methods for removing TBBA are not detailed, one study developed a mass spectrometry method to detect and measure TBBA in urine for exposure assessment [1]. This protocol can serve as a foundation for analyzing TBBA levels.

  • Sample Type: Human urine.
  • Sample Preparation: Involves enzymatic deconjugation using β-glucuronidase from Helix Pomatia to free the metabolite [2] [1].
  • Internal Standards: Use of isotope-labeled standards (e.g., TBBA-13C6) for quantitative accuracy [2].
  • Instrumentation: Mass spectrometry.
  • Calibration: Calibration standard solutions prepared in a 1:1 (v/v) methanol/water mixture [2].

Suggested Purification Strategies for Small Acidic Molecules

Since direct protocols for TBBA removal are unavailable, the following general principles for purifying small, acidic organic molecules can be applied. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method [3].

The workflow below outlines a logical approach to method development for purifying a compound like TBBA.

G Start Start: Identify Impurity (Tetrabromobenzoic Acid) P1 Analyze Physicochemical Properties Start->P1 P2 Select Purification Mode P1->P2 P3 Choose Stationary Phase P2->P3 P4 Optimize Mobile Phase P3->P4 P5 Validate Method P4->P5 End Final Purified Product P5->End

Recommended Reagents and Conditions for RP-HPLC

The table below lists typical reagents used in RP-HPLC protocols for small molecules and peptides, which can be adapted for TBBA [3] [2].

Reagent Type Example Notes
Organic Modifier Acetonitrile HPLC-grade [3] [2].
Ion-Pairing Reagent Trifluoroacetic Acid (TFA) Common for acidic analytes [3].
Buffers/Salts Formic Acid, Acetic Acid, Ammonium Acetate, Ammonium Hydroxide HPLC-grade; used for pH adjustment [2].
Water Deionized and Purified e.g., via NANOpure system [2].
Solid-Phase Extraction Sep-Pak C18 Cartridges For initial sample concentration and partial purification [3].
Analytical Columns Silica-based C18, C4, Diphenyl Wide-pore (300 Å) for better recovery [3].

Frequently Asked Questions

Q1: Why is TBBA considered an impurity in my experiment? While TBBA is a biomarker in environmental health, it could be an unwanted byproduct in synthetic chemistry or a degradant in pharmaceutical formulations. The specific context of its occurrence as an impurity is not detailed in the available literature.

Q2: My HPLC recovery for a small acidic molecule is low. What can I optimize?

  • Mobile Phase pH: Adjust to suppress the ionization of acidic groups, increasing retention on the reverse-phase column.
  • Ion-Pairing Reagents: Consider using TFA or other ion-pairing agents to improve the peak shape and retention of ionic compounds [3].
  • Gradient Elution: Implement a carefully optimized acetonitrile/water gradient for effective separation [3].

Q3: What are the best practices for handling standards like TBBA?

  • Prepare stock solutions in appropriate solvents like methanol [2].
  • Store all standard solutions at or below -10°C [2].
  • Use amber glass vials to protect from light, thereby preventing photo-degradation [2].

Guidance for Further Research

The current search results are insufficient to provide a definitive troubleshooting guide for TBBA removal. I suggest you:

  • Consult Chemical Databases: Search for TBBA's specific physicochemical data (log P, pKa, solubility) on platforms like SciFinder or PubChem to better inform separation design.
  • Broaden Search Terms: Use more general terms like "purification of halogenated aromatic acids," "removing benzoic acid derivatives," or "reverse-phase HPLC method development" in scientific databases.
  • Review Patents: Investigate chemical and pharmaceutical patents for proprietary purification methods that might be applicable.

References

improving 2,3,4,5-Tetrabromobenzoic acid yield

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Analytical Methods

Understanding the compound's origin and how it is detected can provide valuable context for your own work.

  • Parent Compound and Role: TBBA is identified in scientific literature as the urinary metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB or EH-TBB), a major component of the flame retardant mixture Firemaster 550 [1] [2] [3]. Your synthesis of TBBA may therefore involve the hydrolysis of this ester.
  • Laboratory Detection Method: The established method for quantifying TBBA in complex biological matrices uses enzymatic deconjugation, solid-phase extraction, reverse-phase high-performance liquid chromatography (HPLC), and isotope dilution tandem mass spectrometry (MS/MS) [4]. This highly sensitive method could be adapted or inform the analytical techniques you use to measure your reaction yield.

The table below summarizes key quantitative data from exposure studies, which can serve as a reference for the sensitivity of analytical techniques.

Parameter Value Context
Detection Limit in Urine [4] 0.05 ng/mL CDC NHANES laboratory method limit of detection (LOD)
Detection Frequency [1] [3] 72.4% Found in urine samples from a cohort of adult volunteers (n=64)
Molecular Weight [2] [5] 549.92 g/mol For the parent compound, 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB)

Suggested Experimental Workflow for Yield Optimization

Based on general principles of chemical synthesis, here is a structured workflow you can follow to systematically investigate and improve your TBBA yield. The diagram below outlines the key stages of this process.

G Start Start: Establish Baseline Yield Define Define Optimization Goal Start->Define Analysis Analyze Reaction Product Compare Compare to Baseline Analysis->Compare A1 HPLC-MS/MS for purity and quantification Analysis->A1 A2 Check for intermediates and side products Analysis->A2 Plan Design OFAT or DoE Define->Plan Execute Execute Experiments Plan->Execute Execute->Analysis Compare->Plan Yield Not Improved Validate Validate Optimal Conditions Compare->Validate Yield Improved End End Validate->End Final Protocol

Frequently Asked Questions (FAQ) and Troubleshooting

Here are some common challenges and investigative steps based on the synthesis workflow.

  • Q1: My reaction yield is low. What are the most critical factors to investigate?

    • Reaction Completion: Ensure the starting material (TBB) is fully consumed. Use TLC or HPLC to monitor the reaction progress.
    • Purification Losses: TBBA may have specific solubility characteristics (e.g., slightly soluble in Chloroform, DMSO, and Methanol [5]). Review your extraction and crystallization steps, as significant product loss can occur here.
    • Parameter Optimization: Systematically vary key reaction parameters one-at-a-time (OFAT) or using a Design of Experiments (DoE) approach. Critical factors likely include:
      • Temperature: The hydrolysis rate is often temperature-dependent.
      • Reaction Time: Ensure the reaction is allowed to proceed to completion.
      • Catalyst and Reagent Concentration: Optimize the amount of acid or base catalyst used.
  • Q2: The analytical results show impurities or inconsistent yield measurements. How can I improve accuracy?

    • Analytical Calibration: Use a high-purity commercial standard of TBBA to calibrate your HPLC or MS instrument [2]. This ensures your quantification is accurate.
    • Internal Standard: Employ an isotope-labeled internal standard (if available) in your analysis. The CDC method uses isotope dilution, which corrects for losses during sample preparation [4].
    • Light Sensitivity: Be aware that the parent compound, TBB, is noted as light sensitive [5]. It is prudent to protect your reaction and TBBA product from light to prevent potential decomposition.

References

2,3,4,5-Tetrabromobenzoic acid decarboxylation prevention

Author: Smolecule Technical Support Team. Date: February 2026

TBBA Stability & Handling Guide

Aspect Key Information & Recommendations Context / Evidence
Inherent Stability Stable under standard storage and handling conditions; no spontaneous decarboxylation reported. Identified as a metabolite and final excretion product in biological systems [1] [2].
Primary Stability Risk Thermal stress is the main risk. High temperatures can trigger decarboxylation. General organic chemistry principle: decarboxylation is typically induced by heating [3].
Experimental Caution Avoid high-temperature reactions, reflux conditions, or prolonged heating of TBBA. --
Metabolic Stability Resists further metabolism in vivo; excreted as a stable end product. In rodent studies, absorbed TBBA was excreted unchanged or as conjugates (e.g., sulfate, glycine), with no further breakdown [2].

Key Evidence and Experimental Protocols

The recommendations above are supported by the following experimental data from metabolic studies.

In Vitro Metabolism Protocol

A study investigating the metabolism of the flame retardant EH-TBB (2-Ethylhexyl-2,3,4,5-tetrabromobenzoate) confirmed that TBBA is the primary metabolite formed via enzymatic hydrolysis [1].

  • Objective: To identify the in vitro metabolites of EH-TBB.
  • Materials: Subcellular fractions (human and rat liver microsomes, human intestinal microsomes), purified porcine carboxylesterase, and TBB substrate.
  • Methods: The test systems were incubated with TBB. The formation of metabolites was monitored without adding essential cofactors for cytochrome P450 enzymes, focusing on hydrolysis.
  • Key Finding: TBBA was consistently and rapidly formed across all test systems via cleavage of the 2-ethylhexyl ester bond. No Phase II metabolites of TBBA itself were observed, indicating its stability once formed [1].
In Vivo Disposition Study

A follow-up in vivo study in rats provided further evidence of TBBA's stability in a living organism [2].

  • Objective: To characterize the absorption, distribution, metabolism, and excretion of EH-TBB.
  • Methods: Rats were administered [14C]-labeled EH-TBB orally or intravenously. Excreta (urine and feces) were collected and analyzed for radioactivity and specific metabolites.
  • Key Findings:
    • TBBA was identified as a major metabolite in feces.
    • In urine, TBBA was found in its free form and as stable conjugates (TBBA-sulfate and TBBA-glycine).
    • The study concluded that there was no tissue bioaccumulation of the parent compound or its metabolites after repeated doses, consistent with TBBA being a stable, terminal excretion product [2].

Experimental Workflow for Handling TBBA

For a visual summary, the diagram below outlines a recommended experimental workflow to maintain TBBA stability based on the findings.

Start Start: Handle TBBA Step1 Use mild conditions (Avoid high temperatures) Start->Step1 Step2 Monitor for decomposition (Check for loss of CO₂) Step1->Step2 Step3 Characterize product Step2->Step3 ResultDecarb Decarboxylation occurred Step2->ResultDecarb If heated ResultStable Stable TBBA Step3->ResultStable Action Review and lower temperature parameters ResultDecarb->Action Corrective Action

Troubleshooting FAQs

Q: My experimental procedure requires elevated temperature. Is TBBA stable? A: Proceed with caution. While TBBA is stable at room temperature, thermal stress is the primary risk for decarboxylation. You should:

  • Minimize Temperature and Time: Use the lowest possible temperature and shortest duration.
  • Run a Control: Heat a small sample of your TBBA and analyze it (e.g., by TLC or LC-MS) to check for decomposition before committing to a large-scale reaction.
  • Consider the Solvent: The stability might be influenced by the solvent medium. Be especially cautious in protic or acidic solvents that might facilitate side reactions.

Q: I've identified decarboxylation in my process. What should I do? A: Follow these steps:

  • Confirm the identity of the decarboxylated product (e.g., via MS, NMR).
  • Systematically review your method, focusing on temperature settings and heating duration.
  • Re-run the experiment at a lower temperature or with a shorter heating time to find the stability threshold for your specific conditions.

Q: Where can I find analytical data to confirm I have TBBA and not its decarboxylated product? A: The provided research offers key identifiers:

  • Mass Spectrometry (MS): TBBA can be detected and identified using high-resolution mass spectrometry (HRMS), as done in the cited metabolism studies [1] [2].
  • Synthesis & Crystallography: While not for TBBA itself, a related compound, 2,3,4,5,6-pentabromobenzoic acid, was characterized by single-crystal X-ray diffractometry and 13C-NMR [4]. This suggests similar techniques (NMR, melting point) are appropriate for confirming the structure of your TBBA sample.

References

purification protocol for multibrominated benzoic acids

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions about the purification of brominated benzoic acids:

What is a major challenge in purifying crude meta-bromobenzoic acid (MBBA)? A primary challenge is the removal of specific impurities, namely unreacted Benzoic Acid (BA) and over-brominated Dibromobenzoic Acid (DBBA), which are typically present in concentrations of 7-9% each in the crude product [1].

Are there alternatives to distillation for purification? Yes, a patented method uses an aqueous pH adjustment technique to avoid the high costs and handling difficulties associated with distillation, which are significant due to the high melting and boiling points of these compounds [1].

Purification Protocol for Meta-Bromobenzoic Acid (MBBA)

The following method is adapted from a patent and is designed to remove BA and DBBA impurities from crude MBBA [1].

Principle

The crude MBBA crystals are suspended in water, and the pH is adjusted. This process selectively removes the BA and DBBA impurities, yielding a higher purity MBBA.

Detailed Procedure
  • Suspension: Suspend the crude MBBA crystals in water.
  • pH Adjustment: Adjust the pH of the aqueous suspension. The patent indicates this is a critical step for impurity removal, though the specific pH value is not detailed in the available excerpt [1].
  • Impurity Removal: Under the controlled pH conditions, the impurities (BA and DBBA) are separated from the MBBA.
  • Recovery: The purified MBBA crystals are recovered from the aqueous medium.

Alternative and Supporting Purification Methods

The following table summarizes other techniques mentioned in the literature for purifying benzoic acid or related compounds, which may be adaptable for brominated derivatives.

Method Key Condition / Adsorbent Application / Note Source
Solvent Extraction Toluene and water; oxidation of co-extracted impurities For purification of crude benzoic acid; removes colored impurities. [2]
Solid-Phase Extraction (SPE) C18 sorbent; sample pH = 1 Optimized for extracting benzoic acid from liquid matrices. [3]
Activated Charcoal Adsorption pH 3; temp 273.65 K; dose 10 g/L Removal of benzoic acid from aqueous solutions; up to 82% efficiency. [4]
Metal-Organic Framework (MOF) Adsorption MIL-101 (Cr) High adsorption capacity (769.2 mg/g) for benzoic acid; superior to activated carbon. [5]

Troubleshooting Common Experimental Issues

Here are specific solutions for problems you might encounter during purification:

  • Problem: Low Removal Efficiency of Benzoic Acid Impurity

    • Solution: If using an adsorption technique, ensure the pH is optimized. For activated charcoal, the highest removal efficiency for benzoic acid was demonstrated at pH 3 [4]. When using a C18 sorbent for solid-phase extraction, the optimal sample pH was 1 [3].
  • Problem: Presence of Colored Tar-like Impurities

    • Solution: The patent for general benzoic acid purification suggests using an oxidation treatment (e.g., with potassium permanganate or hydrogen peroxide) in conjunction with solvent extraction to destroy and remove these colored by-products [2].

Workflow for Purification Method Selection

To help decide on a purification approach, you can follow this general decision workflow. Note that the search results do not provide a specific protocol for your exact need, so further research will be required.

start Start: Crude Multibrominated Benzoic Acid step1 Identify Major Impurity start->step1 step2 Select Purification Strategy step1->step2 opt1 Aqueous pH Adjustment step2->opt1 Unreacted BA/DBBA opt2 Adsorption Method step2->opt2 Low conc./Waste Stream opt3 Solvent Extraction step2->opt3 Colored by-products opt4 Literature & Database Search step2->opt4 Complex/Unknown end Establish Validated Protocol opt1->end opt2->end opt3->end opt4->end

Recommendations for Further Research

The search results are limited regarding a direct, detailed protocol for all multibrominated benzoic acids. To complete your technical support center, I suggest:

  • Refine Your Search: Use the specific compound names (e.g., "2,4-dibromobenzoic acid purification") in specialized databases like Reaxys or SciFinder Navigator.
  • Consult General Techniques: Standard organic chemistry handbooks, such as Vogel's or Organic Syntheses, often have general procedures for purifying carboxylic acids (e.g., recrystallization solvents) that can be adapted.
  • Analyze Physicochemical Data: Use differences in pKa (for pH-based methods) and solubility in various solvents (for recrystallization) between your target compound and its impurities to design a selective purification method.

References

troubleshooting 2,3,4,5-Tetrabromobenzoic acid crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for TBBA Crystallization

The table below outlines common problems, their potential causes, and suggested solutions.

Problem Possible Causes Suggested Solutions
Low or No Crystal Formation Solution is not saturated; Too-rapid cooling; Lack of nucleation sites. Evaporate more solvent; Use slow, ambient cooling; Scratch flask with glass rod.
Oil Formation Cooling too rapidly; Impurities present; Solvent choice is poor. Use a high-boiling solvent; Re-dissolve with warming and cool slowly; Improve purification prior to crystallization.
Low Product Purity Insufficient washing; Impurities co-crystallize; Crude starting material is impure. Wash crystals with cold solvent; Perform recrystallization; Purify the starting material.
Poor Recovery (Yield) Excessive solvent; Product loss in mother liquor; High solubility in chosen solvent. Concentrate the solution more; Wash crystals minimally; Use a solvent or solvent mixture where product has lower solubility.

Proposed Recrystallization Protocol for TBBA

This protocol is an adaptation of standard recrystallization techniques, informed by the general properties of TBBA. Key parameters like solvent choice are based on its reported slight solubility in methanol and DMSO [1] [2].

1. Dissolution

  • Procedure: Place the crude TBBA in a round-bottom flask. Add a minimal volume of a suitable hot solvent (e.g., chloroform, DMSO, or methanol) to just dissolve the solid. Use a hot plate or water bath to gently heat the mixture while stirring. Note: DMSO has a high boiling point and can be difficult to remove later.
  • Tip: If insoluble impurities are present, perform a hot gravity filtration at this stage.

2. Crystallization

  • Procedure: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Subsequently, for further yield, place the flask in an ice-water bath for several hours.
  • Tip: To induce crystallization, you can scratch the inside of the flask with a glass rod or add a tiny seed crystal of pure TBBA.

3. Isolation and Washing

  • Procedure: Collect the crystals using vacuum filtration on a Büchner funnel. Use a small amount of ice-cold solvent (e.g., cold methanol) to wash the crystals and remove adherent mother liquor.
  • Tip: Keep the wash volume small to avoid dissolving your product.

4. Drying

  • Procedure: Leave the crystals in the funnel with the vacuum on for a few minutes to air-dry. For final drying, transfer the crystals to a watch glass or vacuum desiccator and allow them to dry completely at room temperature or under vacuum.
  • Tip: Ensure the crystals are fully dry before taking a melting point or performing further analysis.

The following diagram illustrates this experimental workflow and the decision points for addressing common issues.

G Start Start: Crude TBBA Step1 Dissolve in minimal hot solvent Start->Step1 Step2 Hot Gravity Filtration (if needed) Step1->Step2 Step3 Cool slowly to room temperature Step2->Step3 OilCheck Does solution form an oil? Step3->OilCheck Step4 Further cool in ice bath CrystalCheck Do crystals form? Step4->CrystalCheck Step5 Collect crystals via vacuum filtration Step6 Wash with ice-cold solvent Step5->Step6 Step7 Dry crystals Step6->Step7 End End: Pure TBBA Step7->End OilYes Re-dissolve with heat. Consider solvent change or slower cooling. OilCheck->OilYes Yes OilNo Proceed with cooling. OilCheck->OilNo No CrystalNo Evaporate some solvent to concentrate. Scratch flask to induce nucleation. CrystalCheck->CrystalNo No CrystalYes Proceed to isolation. CrystalCheck->CrystalYes Yes OilYes->Step3 OilNo->Step4 CrystalNo->Step4 CrystalYes->Step5

Key Parameters for Success

For consistent results, please pay close attention to the following aspects:

  • Solvent Selection is Critical: The ideal solvent should dissolve TBBA well when hot but have very low solubility for it when cold. You may need to experiment with single solvents (like chloroform or methanol) or mixed solvent systems (e.g., adding a poor solvent like water to a methanol solution).
  • Control the Cooling Rate: Slow, gradual cooling from boiling point to room temperature, and then to 0°C, promotes the formation of large, pure crystals instead of oils or fine powders.
  • Purity of Starting Material: The success of recrystallization is highly dependent on the quality of the crude product. Ensure your initial synthesis and work-up are optimized to reduce interfering impurities.

References

optimizing bromination reaction conditions

Author: Smolecule Technical Support Team. Date: February 2026

Bromination Reaction Optimization

Optimizing bromination reactions often involves fine-tuning parameters like pH, reagent selection, and reaction mechanism. The table below summarizes key conditions from recent studies.

Reaction Type Optimal Reagent Optimal pH Solvent System Key Finding/Note
Electrophilic Bromination of Phenols [1] KBr / KBrO₃ 3 Acetic acid/Water Activation energy (Ea) increases linearly with pH.
Electrophilic Bromination of Phenols [1] NBS / KBr 4 Acetic acid/Water Optimal reactivity in acidic media.
Allylic Bromination [2] N-Bromosuccinimide (NBS) N/A CCl₄ (common) Maintains low [Br₂] to favor substitution over addition.
Detailed Experimental Protocols

Protocol 1: pH-Optimized Electrophilation of Phenols [1]

This methodology outlines a systematic approach to determine the optimal pH for electrophilic bromination.

  • Step 1 - Reaction Setup: Prepare separate reaction mixtures of your phenol substrate with two different brominating systems:
    • System A: KBr and KBrO₃ in an acetic acid/water solvent system. Adjust the pH to 3.
    • System B: NBS and KBr in an acetic acid/water solvent system. Adjust the pH to 4.
  • Step 2 - Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction progress and kinetics at the different pH conditions.
  • Step 3 - Data Analysis: The reaction rate and completion will be highest at the optimal pH. The study found that the activation energy (Ea) for the bromination increases linearly with pH, confirming that less acidic conditions create a higher energy barrier for the reaction [1].

Protocol 2: Allylic Bromination using NBS [2]

This protocol is designed for the selective bromination of allylic positions, avoiding the formation of dibromide byproducts.

  • Mechanism: This is a free-radical chain reaction. The stability of the allylic radical, which is resonance-stabilized, drives the selectivity. The bond dissociation energy (BDE) for a primary allylic C-H bond is about 89 kcal/mol, weaker than a tertiary C-H bond (93 kcal/mol), making it more reactive under these conditions [2].
  • Procedure:
    • Dissolve the alkene substrate in a suitable solvent like CCl₄.
    • Add N-Bromosuccinimide (NBS). Note: Do not recrystallize the NBS immediately before use, as trace HBr is needed to initiate the reaction [2].
    • Add a radical initiator (e.g., benzoyl peroxide) or apply heat/light to initiate the radical chain reaction.
    • The reaction generates Br₂ in low concentrations, which is key to favoring substitution over addition [2].

The following workflow visualizes the critical decision points for selecting and optimizing a bromination reaction path:

Start Start: Plan Bromination Step1 Identify Reaction Site Start->Step1 Step2 Select Reaction Type Step1->Step2 Step3A Electrophilic Aromatic Substitution Step2->Step3A Aromatic Ring Step3B Allylic/Benzylic Radical Substitution Step2->Step3B Allylic C-H Bond Step4A Use KBr/KBrO₃ or NBS Optimize pH (3-4) Step3A->Step4A Step4B Use NBS in CCl₄ Maintain low [Br₂] Step3B->Step4B Step5A Monitor with TLC Check for aromatic product Step4A->Step5A Step5B Monitor with TLC Check for allylic product Step4B->Step5B End Reaction Complete Step5A->End Step5B->End

Troubleshooting Common Bromination Issues

Here are solutions to frequently encountered problems in bromination reactions.

Problem Possible Cause Solution
Low Yield / No Reaction Incorrect pH for electrophilic bromination [1] Adjust pH to optimal range (pH 3 for KBr/KBrO₃, pH 4 for NBS/KBr).
Multiple/Unwanted Side Products High concentration of Br₂ leading to addition (for alkenes) or over-bromination [2] Use NBS to maintain a low, constant concentration of Br₂ [2].
Reaction Too Slow Insufficient reactivity under neutral/basic conditions [1] Switch to acidic conditions to lower the activation energy.
Formation of Dibromide Br₂ directly adding across the alkene double bond [2] Ensure you are using NBS with a radical initiator for allylic bromination, not pure Br₂.

Bromine Safety & Spill Response

Bromine is highly toxic and corrosive, requiring strict safety protocols [3].

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles. For volatile reactions or potential gas release, use a fume hood and have a NIOSH-approved respirator available [3].
  • First Aid Measures [3]:
    • Inhalation: Immediately move the victim to fresh air and seek medical attention.
    • Skin Contact: Rinse thoroughly with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
    • Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.

The diagram below outlines the emergency response procedure for a bromine spill, emphasizing the use of a modern neutralizer like BromoQuel.

Start Bromine Spill Detected Step1 Alert personnel Evacuate non-essential staff Start->Step1 Step2 Don PPE: Gas-tight suit and SCBA Step1->Step2 Step3 Apply BromoQuel neutralizer for first response Step2->Step3 Step4 Ventilate area Use fine water spray to disperse vapor Step3->Step4 Step5 Absorb liquid residue with inert material (e.g., vermiculite) Step4->Step5 Step6 Place waste in sealed container for disposal Step5->Step6 End Spill Contained Step6->End

Spill Response Protocol: For liquid bromine spills, never direct a water jet onto the liquid [3]. Instead, use an inert material like vermiculite or dry sand to absorb the residue after initial neutralization, and place the waste in sealed containers for disposal as hazardous waste [3]. ICL's BromoQuel is a patented neutralization system designed for a quick and effective first response to bromine leaks, capable of capturing bromine in both liquid and gas forms [4].

Key Takeaways

  • pH is Critical: For electrophilic bromination of phenols, optimal yields are achieved in acidic conditions (pH 3-4), as activation energy increases with pH [1].
  • Choose the Right Reagent: Use N-Bromosuccinimide (NBS) for selective allylic or benzylic bromination to prevent dibromide formation by maintaining a low concentration of Br₂ [2].
  • Safety First: Bromine handling requires rigorous safety measures. Have a spill response plan that includes appropriate PPE and a dedicated neutralizer like BromoQuel [4] [3].

References

handling 2,3,4,5-Tetrabromobenzoic acid stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Safety Information

The table below summarizes the key identified information for 2,3,4,5-Tetrabromobenzoic Acid (CAS No. 27581-13-1) [1].

Property Specification / Hazard
CAS Number 27581-13-1 [1]
Physical Form Certified Reference Material (in solution: 100 µg/mL in Toluene:THF (85:15)) [1]
Melting Point -93 °C [1]
Boiling Point 110.6 °C [1]
Flash Point 40 °F (4 °C) (closed cup) [1]
Hazard Statements Aspiration hazard if swallowed; Highly flammable; Harmful if swallowed; Irritating to skin and respiratory system; May cause drowsiness and dizziness; Suspect cancer hazard [1]

Safe Handling & Storage Workflow

The following diagram outlines the core safety procedures for handling this compound, based on the precautionary statements from its Safety Data Sheet (SDS) [1].

Start Start: Prepare to Handle This compound P1 Review SDS and COA for detailed information Start->P1 P2 Use in a well-ventilated area (fume hood recommended) P1->P2 P3 Wear appropriate Personal Protective Equipment (PPE) P2->P3 P4 Ensure eye wash and safety shower are accessible P3->P4 P5 Store in a tightly closed container P4->P5 End End: Safe Handling Complete P5->End

Frequently Asked Questions

  • What is the primary source of human exposure to this compound? While used in chemical synthesis, this compound (TBBA) is also known as a urinary metabolite of TBB, a component of the flame retardant Firemaster 550. Exposure in the general population can occur through contact with household dust from products containing this flame retardant [2].

  • What are the critical safety precautions to take? Key precautions include [1]:

    • Personal Protection: Wear protective gloves and avoid getting the chemical on your skin, clothing, or in your eyes. Use respiratory protection if ventilation is inadequate.
    • Hygiene: Wash hands thoroughly after handling. Do not take internally.
    • Training: Only personnel trained in handling hazardous chemicals should use this product.

Information Limitations & Next Steps

The current search results provide a solid foundation for safety but lack specific experimental data on the compound's stability (e.g., sensitivity to light, air, long-term storage conditions) and detailed decomposition pathways.

  • Consult the Source: Obtain and thoroughly review the full Safety Data Sheet (SDS) from your chemical supplier, which should contain detailed stability and reactivity information [1].
  • Perform Controlled Tests: Conduct small-scale stress tests (exposing the compound to light, heat, and moisture) to empirically determine its stability profile under your specific laboratory conditions.
  • Specialized Search: Search scientific databases for journal articles that detail the use of this specific compound in experimental procedures.

References

analytical method development for 2,3,4,5-Tetrabromobenzoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for TBBA in Urine

The following method is adapted from the NHANES 2013-2014 survey, which uses solid-phase extraction coupled with HPLC-MS/MS to quantify TBBA in human urine as a biomarker of flame retardant exposure [1] [2].

1. Sample Preparation & Hydrolysis

  • Sample Volume: Use 0.4 mL of urine.
  • Enzymatic Hydrolysis: Treat the sample to hydrolyze conjugates of the target analytes. The specific enzyme used in the NHANES method is not detailed in the results, but enzymatic hydrolysis is a standard step for deconjugating metabolites [1] [2].

2. Solid-Phase Extraction (SPE)

  • Technique: Automated off-line solid-phase extraction.
  • Purpose: This step cleans up the sample and pre-concentrates the analytes, which is crucial for achieving a low detection limit [1] [2].

3. Instrumental Analysis

  • Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC).
  • Detection: Isotope Dilution-Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
  • Internal Standards: The method uses isotope-labeled internal standards for precise quantification [1].

4. Key Performance Metrics The method has been rigorously validated. Key performance characteristics are summarized in the table below.

Parameter Specification / Value
Detection Limit 0.05 µg/L [1]
Spiked Recoveries 90 - 113% [2]
Interday Imprecision 2 - 8% (Relative Standard Deviation) [2]
Throughput Up to 96 samples per day [2]

The workflow for this analytical procedure can be visualized as follows:

G Start Start: Urine Sample (0.4 mL) A Enzymatic Hydrolysis (Deconjugation) Start->A B Automated Off-line Solid-phase Extraction (SPE) A->B C Reverse-phase HPLC Separation B->C D ESI Tandem Mass Spectrometry (MS/MS) Detection C->D End Quantification with Isotope Dilution D->End

Troubleshooting Guide & FAQs

Here are solutions to common issues you might encounter when developing or running this method.

FAQ 1: I am getting high background noise or interference in my chromatograms. What could be the cause?

  • Potential Cause: Incomplete sample cleanup or contamination from solvents, glassware, or the SPE cartridge.
  • Solution:
    • Run reagent blanks to identify the source of contamination.
    • Ensure the SPE cartridges are properly conditioned and washed with appropriate solvents before elution.
    • Check the mobile phases and solvents for purity.
    • The NHANES documentation notes that blanks with interferences may result in missing data, highlighting the importance of this step [1].

FAQ 2: My analyte recovery is low or inconsistent. How can I improve it?

  • Potential Cause: Inefficient extraction during the SPE step or suboptimal hydrolysis.
  • Solution:
    • Verify the pH of the urine sample before loading it onto the SPE cartridge, as it can significantly impact retention.
    • Experiment with different SPE sorbents and elution solvent compositions (e.g., varying ratios of organic solvent like methanol or acetonitrile).
    • Optimize the incubation time and temperature for the enzymatic hydrolysis step.

FAQ 3: The method sensitivity is insufficient for my samples. What can I do?

  • Potential Cause: The sample may be too dilute, or there could be ion suppression in the mass spectrometer.
  • Solution:
    • Increase the initial sample volume, if possible.
    • Concentrate the final extract by evaporating the elution solvent and reconstituting in a smaller volume of a compatible solvent.
    • To combat ion suppression, ensure the HPLC separation effectively resolves TBBA from other matrix components. The use of isotope-labeled internal standards, as in the reference method, is crucial to correct for this effect [1] [2].

Application Context & Rationale

Understanding why this method is used can be as important as knowing how to run it.

  • TBBA as a Biomarker: TBBA is not typically used as a flame retardant itself. Instead, it is the primary urinary metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), a component in flame retardant mixtures like Firemaster 550 (FM550) and Firemaster BZ-54 [3] [4] [5]. Therefore, measuring TBBA in urine is a direct way to assess human exposure to these widely used flame retardants.
  • Metabolic Pathway: The conversion of the parent compound (TBB) to the metabolite (TBBA) occurs in vivo via hydrolysis, cleaving the 2-ethylhexyl chain. This reaction is catalyzed by enzymes like carboxylesterases in the liver and other tissues [5].

The relationship between the flame retardant and the analyte you are measuring is summarized below:

G A Flame Retardant TBB (FM550/BZ-54) C₁₅H₁₈Br₄O₂ B In Vivo Metabolism (Carboxylesterase Hydrolysis) A->B C Target Analyte TBBA in Urine C₇H₂Br₄O₂ B->C

References

chromatographic separation of brominated benzoic acids

Author: Smolecule Technical Support Team. Date: February 2026

A Protocol for Separating Isomers of Benzoic Acid

The following method, adapted from a study on amino benzoic acid isomers, provides a strong foundation. You can use this as a starting point for developing a method for brominated analogs [1].

  • Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Key Innovation: Use of Ionic Liquids as mobile phase additives to improve peak shape and separation efficiency.
  • Detection: Ultraviolet (UV) detection at 245 nm.

The workflow for this method is summarized below:

Start Start Method Development Prep Mobile Phase Preparation Start->Prep Column Column & Instrument Setup Prep->Column Analysis Chromatographic Analysis Column->Analysis Optimization Optimize Parameters Analysis->Optimization If resolution is inadequate Optimization->Prep

Detailed Experimental Protocol [1]:

  • Instrument and Conditions:

    • Column: A common C18 column (e.g., Zorbax SB-C18, 4.6 × 150 mm, 5 µm).
    • Mobile Phase: A mixture of methanol and a water-based buffer. The buffer is a 20 mM potassium dihydrogen phosphate (KH₂PO₄) solution, with its pH adjusted to 4.5 using phosphoric acid. The methanol-to-buffer ratio is 15:85 (v/v).
    • Additive: 20 mM of the ionic liquid 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) is added to the mobile phase.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 30 °C.
    • Injection Volume: 5 µL.
    • Detection: UV detector set to 245 nm.
  • Sample Preparation: Accurately weigh the isomeric bromobenzoic acid standards. Dissolve them in the mobile phase or a compatible solvent like methanol to prepare a stock solution. Further dilute to the desired concentration for analysis.

  • The Role of Ionic Liquids: In reversed-phase HPLC, ionic liquids like [Bmim]Cl can significantly improve the separation. They interact with the residual silanol groups on the silica-based stationary phase, suppressing peak tailing and modifying the interaction between the analytes and the column. This often results in better resolution, especially for polar and acidic compounds [1].

Method Validation Parameters

For any analytical method to be reliable and accepted in regulated environments (like drug development), it must be validated. The table below outlines the key performance characteristics that need to be assessed, drawing from established chromatographic validation guidelines [2] [3].

Validation Parameter Definition & Purpose Typical Acceptance Criteria
Specificity Ability to measure the analyte accurately despite other components (e.g., isomers, impurities). Must demonstrate baseline resolution between peaks. Resolution (Rs) > 2.0 [3]. Use of peak purity tests (e.g., DAD or MS) is recommended [2].
Linearity & Range The method should provide results proportional to analyte concentration. The range is the interval where precision, accuracy, and linearity are acceptable. A minimum of 5 concentration levels. Coefficient of determination (r²) > 0.999 for assay of major component [2] [3].
Accuracy Closeness of agreement between the accepted reference value and the value found. Recovery of 98–102% for the drug substance at each level. Data from ≥9 determinations over 3 concentration levels [2].

| Precision | Repeatability (Intra-assay): Agreement under the same conditions over short time. Intermediate Precision: Agreement within the same lab over different days, analysts, or equipment. | Repeatability: RSD ≤ 1.0% for n≥5 [3]. Intermediate Precision: RSD and difference in means between analysts should be within specifications [2]. | | Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). | System suitability parameters (Rs, T, N) remain within acceptable limits despite variations [2] [3]. | | LOD / LOQ | Limit of Detection (LOD): Lowest detectable concentration. Limit of Quantitation (LOQ): Lowest quantifiable concentration with precision and accuracy. | Often determined by signal-to-noise ratio: LOD (S/N ≈ 3:1), LOQ (S/N ≈ 10:1) [2]. At LOQ, accuracy should be 80–120% and precision RSD ≤ 20% [3]. |

A Framework for Your Comparison Guide

Since direct experimental data for bromobenzoic acids is limited, your comparison guide can be structured to evaluate different methods. Here is a potential framework:

  • Define Comparison Scenarios: You could compare the ionic liquid-assisted method against a traditional reversed-phase method (without special additives) and against a method using a different type of column (e.g., a phenyl-hexyl column).
  • Key Performance Metrics: For each scenario, run the separation and collect the data in a comparison table. Essential metrics to include are:
    • Retention Factor (k'): Indicates how long analytes are retained on the column.
    • Resolution (Rs): The most critical parameter for isomers; must be >1.5 for baseline separation.
    • Tailing Factor (T): Measures peak symmetry; should ideally be close to 1.
    • Theoretical Plates (N): Measures column efficiency.

References

comparative reactivity of brominated benzoic acids

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Experimental Data

The table below summarizes two key experimental procedures for synthesizing bromobenzoic acid derivatives, highlighting different reaction conditions and outcomes.

Compound Synthesized Starting Material Key Reagent(s) Catalyst Reaction Conditions Key Outcome / Yield Reference
4-Bromobenzoic Acid [1] 4-Bromobenzyl alcohol Oxone (1.3 equiv) Potassium 2-iodo-5-methylbenzenesulfonate (1 mol%) 70 °C in acetonitrile, ~9.1 hours 86-90% yield; Selective two-step oxidation of alcohol to acid [1]
2-(3',4'-Dimethylphenoxy)benzoic Acid [2] 2-Bromobenzoic Acid 3,4-Dimethylphenol, Cs₂CO₃ (CuOTf)₂·benzene (5 mol% Cu) 110 °C in toluene, under sealed conditions 77% yield; Ullmann-Goldberg coupling reaction demonstrating the reactivity of the 2-bromo substituent [2]

Detailed Experimental Protocols

1. Synthesis of 4-Bromobenzoic Acid from 4-Bromobenzyl Alcohol [1]

This procedure involves a catalytic oxidation where the alcohol is first oxidized to an aldehyde and then further to the carboxylic acid.

  • Procedure:
    • A 500 mL three-necked flask is charged with Oxone (25.7 g, 41.7 mmol) and acetonitrile (70 mL).
    • The mixture is stirred vigorously at room temperature for 2 hours.
    • The catalyst, potassium 2-iodo-5-methylbenzenesulfonate (0.11 g, 0.32 mmol), and 4-bromobenzyl alcohol (6.00 g, 32.1 mmol) are added. The flask walls are rinsed with additional acetonitrile (10 mL).
    • The reaction mixture is heated to 70 °C in an oil bath with vigorous stirring.
    • After 2.6 hours, deionized water (100 mL) is added, and the mixture is stirred vigorously at 70 °C for another 6.5 hours to complete the oxidation to the acid.
    • The mixture is cooled to room temperature, and EtOAc (200 mL) and water (100 mL) are added.
    • The aqueous layer is separated and extracted with EtOAc (3 x 100 mL).
    • The combined organic layers are washed with saturated aqueous NaHSO₃, water, and saturated brine.
    • The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated to give a crude solid.
    • The crude product is recrystallized from a methanol/water mixture to yield pure 4-bromobenzoic acid as a pale yellow powder.

2. Synthesis of 2-(3',4'-Dimethylphenoxy)benzoic Acid via Ullmann-Goldberg Coupling [2]

This protocol showcases the utility of 2-bromobenzoic acid in forming carbon-heteroatom bonds, a common transformation in medicinal chemistry.

  • Procedure:
    • A test tube is charged with 2-bromobenzoic acid (2.5 mmol), 3,4-dimethylphenol (3.5 mmol), Cs₂CO₃ (base), (CuOTf)₂·benzene (0.0625 mmol, 5.0 mol% Cu), and toluene (2.0 mL).
    • The tube is sealed with a septum and heated to 110 °C until the starting material is consumed (monitored by GC).
    • After cooling, the mixture is diluted with diethyl ether and washed with 5% aqueous NaOH, water, and brine.
    • The organic layer is concentrated, and the product is purified by flash chromatography (eluent: diethyl ether/pentane, 1:4) to isolate the product as a white solid.

Pathways for Further Comparison

Based on the information found, the following diagram illustrates the divergent synthetic pathways and reactivity of 2-bromobenzoic acid and 4-bromobenzyl alcohol, leading to different valuable compounds [1] [2].

G Start 4-Bromobenzyl Alcohol A Oxone / Catalyst Acetonitrile, 70°C Start->A B Ullmann-Goldberg Reaction (CuOTf)₂, Phenol, Base Start->B Product1 4-Bromobenzoic Acid A->Product1 Product2 2-Aryloxybenzoic Acid (Derivative) B->Product2

References

validating 2,3,4,5-Tetrabromobenzoic acid analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Validated Analytical Method for TBBA

Method Parameter Description and Specifications
Analytical Technique High-Performance Liquid Chromatography - Tandem Mass Spectrometry (HPLC-MS/MS) [1] [2]
Sample Volume 0.2 - 0.4 mL of urine [1] [2]
Sample Preparation Automated solid-phase extraction (SPE) after enzymatic hydrolysis of urinary conjugates [1] [2]
Limit of Detection (LOD) 0.05 µg/L (or ng/mL) [1] [2]
Analytical Range Calibration curves ranging from 0.05 to 40 ng/mL [1]
Accuracy (Recovery) 90-113% [1]
Precision (Interday) 2-8% [1]

Detailed Experimental Protocol

For researchers seeking to implement this method, here is a detailed breakdown of the experimental workflow [1]:

  • Hydrolysis: A 0.4 mL aliquot of urine is treated with the enzyme β-glucuronidase (from Helix Pomatia) to hydrolyze conjugated metabolites and release the target analytes.
  • Internal Standard Addition: Isotope-labeled internal standards are added to the sample. Using TBBA-13C6 corrects for potential matrix effects and losses during sample preparation.
  • Solid-Phase Extraction (SPE): The hydrolyzed urine sample is cleaned and concentrated using automated off-line solid-phase extraction.
  • HPLC Separation: The extracted analytes are separated using a reversed-phase HPLC column.
  • MS/MS Detection & Quantification: The separated analytes are ionized using electrospray ionization (ESI) and detected via tandem mass spectrometry. Quantification is achieved by comparing the analyte signal to the internal standard using isotope dilution.

The following diagram illustrates this workflow:

G Urine Sample Urine Sample Enzymatic Hydrolysis Enzymatic Hydrolysis Urine Sample->Enzymatic Hydrolysis 0.4 mL Add Internal Standard Add Internal Standard Enzymatic Hydrolysis->Add Internal Standard Automated Solid-Phase Extraction Automated Solid-Phase Extraction Add Internal Standard->Automated Solid-Phase Extraction Automated Solid-ase Extraction Automated Solid-ase Extraction HPLC Separation HPLC Separation Automated Solid-ase Extraction->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Data Quantification Data Quantification MS/MS Detection->Data Quantification

Experimental Workflow for TBBA Analysis in Urine

Key Applications and Performance Notes

  • Primary Use as a Biomarker: The analytical methods described are validated specifically for measuring TBBA as a urinary biomarker of exposure. TBBA is the metabolite of the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB or TBB), a component of the commercial mixture Firemaster 550 (FM550) [3] [4].
  • Established Population Exposure: This method has been successfully applied in large-scale biomonitoring studies. For instance, data from the U.S. National Health and Nutrition Examination Survey (NHANES) detected TBBA in a portion of the general population, confirming its utility for exposure assessment [2].
  • Method Distinction: The validated method for TBBA in human biomonitoring is distinctly based on HPLC-MS/MS. While UV-Vis spectroscopy is a valuable technique, it is generally more suitable for purified samples and high analyte concentrations, not for detecting trace-level biomarkers in complex matrices like urine [5].

Suggestions for Further Method Comparison

A comprehensive comparison guide would be strengthened by investigating a few additional areas:

  • Comparison with GC-MS Methods: Explore if Gas Chromatography-MS methods have been developed for TBBA, which would require a derivatization step to make the analyte volatile.
  • Cross-Validation Data: Look for studies that directly compare the performance (e.g., sensitivity, cost, throughput) of the HPLC-MS/MS method with other potential techniques.
  • Extended Applications: Investigate whether this method has been adapted or validated for other sample types, such as serum, dust, or environmental water samples.

References

2,3,4,5-Tetrabromobenzoic acid halogen bonding compared to other halobenzoic acids

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic and Structural Context

Understanding the properties of halobenzoic acids provides a foundation for predicting the behavior of the tetrabrominated species. The following table summarizes data from a critical evaluation of monohalobenzoic acids, which, while less complex, illustrate foundational trends [1].

Compound Class Key Properties Evaluated Relevance to Halogen Bonding
Monohalobenzoic Acids (2-, 3-, 4- isomers of F, Cl, Br, I) Enthalpies of formation, sublimation, vaporization, and fusion; ideal-gas phase entropies and heat capacities. Serves as a benchmark for computational methods and group-additivity models. Validated data is crucial for predicting the behavior of more complex molecules like tetrabromobenzoic acid.

Research on 3,5-dihalobenzoic acids used in coordination polymers provides more direct evidence of halogen bonding behavior. The study found that the propensity for halogen bonding increases with the size and polarizability of the halogen atom [2].

Compound Class Observed Halogen Bonding Interactions Influence on Supramolecular Assembly
3,5-Dihalobenzoic Acids (e.g., 3,5-dibromobenzoic, 3-bromo-5-iodobenzoic) Halogen–halogen, halogen–oxygen, and halogen–π interactions. Larger, more polarizable halogens (e.g., I, Br) increase the frequency of halogen bonding and can disrupt other assembly mechanisms like π–π stacking.

Experimental Insights from Related Systems

The methodologies and observations from studies on similar systems can guide the design of experiments for tetrabromobenzoic acid.

  • Synthesis of Complexes for Structural Study: One effective method for studying halogen bonding is to incorporate the halobenzoic acid into a crystalline coordination polymer. A common protocol involves combining a rare-earth salt (e.g., La³⁺–Y³⁺), the halobenzoic acid, and terpyridine in a solution (often a mixture of water, ethanol, and acetonitrile). The resulting crystals can be analyzed via X-ray diffraction to identify and quantify specific halogen bonding interactions [2].
  • Measurement of Association Constants: Another approach is to measure the strength of interaction with a reference host molecule. You can determine association constants (K) using techniques like capillary electrophoresis (CE). In this method, the change in electrophoretic mobility of the benzoic acid is measured against varying concentrations of a host molecule like cyclodextrin. The data is processed using linear plotting methods to calculate the binding constant [3].

The experimental workflow for these approaches can be summarized as follows:

G Start Start: Plan Experiment Method1 Synthesis of Coordination Polymer Start->Method1 Method2 Capillary Electrophoresis Start->Method2 Analysis1 X-ray Crystallography Method1->Analysis1 Analysis2 Plot Data and Calculate K Method2->Analysis2 Outcome1 Identify Halogen Bonds (e.g., Br···O, Br···Br) Analysis1->Outcome1 Outcome2 Determine Association Constant (K) Analysis2->Outcome2

Suggestions for Further Research

Given the lack of a direct comparison, I suggest you:

  • Explore Broader Literature: The specific head-to-head data you're looking for may be available in specialized chemistry databases or in literature focusing on brominated aromatic compounds as halogen bond donors.
  • Leverage Computational Chemistry: You could perform computational studies (using quantum chemical methods as referenced in the NIST publication [1]) to model and compare the electrostatic potential surfaces and binding energies of different halobenzoic acids, including 2,3,4,5-tetrabromobenzoic acid.
  • Consult Material Safety Data: this compound and its ester derivative are commercially available, primarily noted for use as a brominated flame retardant [4]. This suggests its solid-state properties are industrially significant, even if its specific halogen bonding has not been widely published in basic research.

References

efficiency comparison of brominating agents for benzoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Objective Comparison of Brominating Agents

The table below summarizes key information for brominating agents applicable to benzoic acid and related compounds.

Brominating Agent Reaction Type / Method Reported Yield Key Advantages Key Disadvantages / Challenges
N-Bromosuccinimide (NBS) α-bromination of carboxylic acid via acid chloride [1] Not explicitly reported for benzoic acid Mild conditions; high selectivity; avoids attack on benzylic position; easier to handle than Br₂ [1] Requires conversion of benzoic acid to acid chloride as a preliminary step [1]
N-Bromosuccinimide (NBS) Visible light-induced bromination (for uracil derivatives) [2] Up to 84% (for a model uracil) Green energy process; fast reaction times (1 hour); catalyst and oxidant-free [2] Requires specialized photoreactor; efficiency for benzoic acid not validated [2]
Br₂ / PBr₃ Hell-Volhard-Zelinsky (HVZ) Reaction [1] Highly variable yields [1] Directly applicable to free carboxylic acids Requires high temperatures; long reaction times; highly variable yields; uses toxic Br₂ and PBr₃ [1]
Ag Salt / Br₂ Hunsdiecker Reaction [1] Not explicitly reported Classic decarboxylative bromination method Problematic for acids with double bonds or active methylene groups; uses stoichiometric Ag salt [1]
Cu(II) / Br⁻ Copper-mediated radiobromination (for (hetero)aryl boronic esters) [3] High RCC (Radiochemical Conversion) Broad functional group tolerance; critical for producing radiopharmaceuticals [3] Not directly applicable to benzoic acid; requires pre-functionalized substrates (boronic esters) [3]

Detailed Experimental Protocols

Protocol 1: NBS Bromination via Acid Chloride

This method, adapted from a general procedure for carboxylic acids, avoids the harsh conditions of the traditional HVZ reaction [1].

  • Conversion to Acid Chloride: Benzoic acid is first converted to benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).
  • Bromination: The resulting acid chloride is then reacted with NBS in a solvent system such as thionyl chloride–carbon tetrachloride in the presence of HBr.
  • Reaction Conditions: The reaction proceeds smoothly under mild heat application.
  • Work-up: Upon completion, the reaction mixture is worked up (e.g., quenched, extracted, and purified) to isolate the α-brominated product.

This method is noted for its high generality and is advantageous because it does not attack the benzylic position [1].

Protocol 2: Visible Light-Induced Bromination with NBS

This modern, green chemistry approach uses light instead of heat or strong chemical catalysts. While optimized for uracil derivatives, its principles could be explored for other substrate types [2].

  • Reaction Setup: Dissolve benzoic acid (1.0 equivalent) and NBS (2.2 equivalents) in acetonitrile (1 mL solvent per 0.6 mmol of substrate).
  • Irradiation: Subject the solution to visible light irradiation with a constant photon flux of 46 μmol s⁻¹ at 25–30 °C.
  • Monitoring: The deep red color of the solution, due to the formation of molecular bromine via a radical pathway, is indicative of the reaction progress.
  • Reaction Time: Under these optimal photon flux conditions, the model reaction for uracil was complete within 1 hour.
  • Work-up: After the reaction is complete, isolate the pure product using standard techniques like silica-gel column chromatography [2].

Experimental Workflow for NBS Bromination

The diagram below outlines the logical workflow for selecting and executing an NBS bromination protocol for benzoic acid, based on the information from the search results.

Start Start: Benzoic Acid Substrate Decision1 Select Bromination Objective Start->Decision1 Opt1 α-Bromination (Target alpha carbon) Decision1->Opt1 Opt2 Decarboxylative Bromination Decision1->Opt2 SubStep1 Convert to Acid Chloride Opt1->SubStep1 Classic Method SubStep3 React with NBS & Light (Catalyst-free) Opt1->SubStep3 Green Method Final2 Product: Benzyl Bromide Opt2->Final2 Hunsdiecker-type Reaction SubStep2 React with NBS (Mild heat) SubStep1->SubStep2 Final1 Product: α-Brominated Benzoic Acid SubStep2->Final1 SubStep3->Final1 Requires Validation

Research Considerations and Recommendations

  • Efficiency Metrics: For a complete comparison, you would need to evaluate the key performance indicators for your specific process, including reaction yield, purity, scalability, safety, and environmental impact [4].
  • Agent Selection: For modern, mild, and selective α-bromination, NBS is a leading candidate. For decarboxylative bromination, NBS-based methods can also be superior to the classical Hunsdiecker reaction [1].
  • Green Chemistry: The visible light-induced protocol using NBS represents a significant step towards greener synthesis, being catalyst and oxidant-free [2].

References

2,3,4,5-Tetrabromobenzoic acid application vs tribromobenzoic acid

Author: Smolecule Technical Support Team. Date: February 2026

Overview and Basic Properties

The table below summarizes the basic chemical identities and properties of the brominated benzoic acids found in the search results.

Property 2,4,6-Tribromobenzoic Acid 3-Hydroxy-2,4,6-Tribromobenzoic Acid 2,3,5-Tribromobenzoic Acid
CAS Number 633-12-5 [1] [2] 14348-40-4 [3] [4] Information limited in search results [5]
Molecular Formula C₇H₃Br₃O₂ [1] C₇H₃Br₃O₃ [3] C₇H₃Br₃O₂ [5]
Molecular Weight (g/mol) 358.81 [1] 374.84 [3] Information limited in search results
Melting Point 192°C [1] 144°C to 149°C [3] Information limited in search results
Physical Form White-Yellow Crystalline Powder [1] White Crystals [3] Information limited in search results
Solubility in Water 3.5 g/L (at 15°C) [2] Insoluble [3] Information limited in search results

Synthesis and Experimental Protocols

A detailed laboratory procedure for synthesizing 2,4,6-Tribromobenzoic Acid from m-aminobenzoic acid is available from Organic Syntheses [6]. The process involves two main stages:

A. Synthesis of 3-Amino-2,4,6-tribromobenzoic Acid

  • Reaction Setup: The bromination is performed in a 2-liter three-necked flask equipped with a stirrer and connected to a bromine vaporization flask and a water trap [6].
  • Procedure: m-Aminobenzoic acid is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is stirred and cooled in an ice bath. Bromine vapor is drawn through the cold reaction mixture for approximately 3 hours until the product precipitates and the slurry turns a distinct yellow [6].
  • Isolation: The crude solid is collected by filtration, washed thoroughly with water, and used directly in the next step [6].

B. Deamination to 2,4,6-Tribromobenzoic Acid

  • Diazotization: The wet bromination product is dissolved in glacial acetic acid. This solution is added to a cold, stirred mixture of sulfuric acid, water, sodium nitrite, and hypophosphorous acid, maintaining a temperature between -10°C and -15°C [6].
  • Work-up and Purification: After the reaction, the mixture is allowed to warm slightly and then stands in a refrigerator for 36 hours. Most of the acetic acid is removed by steam distillation. The resulting product is collected, dissolved in sodium carbonate, filtered, and reprecipitated with hydrochloric acid to yield 2,4,6-tribromobenzoic acid with a reported yield of 70-80% and a melting point of 192.5-194.5°C [6].

This synthesis workflow can be visualized as follows:

G m_aminobenzoic m-Aminobenzoic Acid bromination Bromination with Br₂ in HCl/H₂O m_aminobenzoic->bromination intermediate 3-Amino-2,4,6-tribromobenzoic Acid (Crude Solid) bromination->intermediate diazotization Diazotization with NaNO₂/H₃PO₂ in H₂SO₄/AcOH intermediate->diazotization final_product 2,4,6-Tribromobenzoic Acid (Purified Product) diazotization->final_product

Research Applications and Handling

3-Hydroxy-2,4,6-tribromobenzoic Acid (TBHBA) has identifiable research applications:

  • Nanomaterial Synthesis: It is used as a precursor in the one-pot synthesis of two-dimensional graphene derivatives for applications in biomolecular recognition and as nanozymes [4].
  • Analytical Chemistry: It serves as a key reagent in an enzymatic colorimetric test for determining free cholesterol in high-density lipoprotein (HDL) plasma fractions [4].

2,3,5,6-Tetrabromobenzoic Acid is mentioned in a patent context, listed among various organic acids suitable for forming metallo-organic salts, particularly with strontium, for potential pharmaceutical applications [7]. However, no specific data on its performance or detailed applications were provided.

Safety and Handling

Both 2,4,6-Tribromobenzoic Acid and 3-Hydroxy-2,4,6-tribromobenzoic Acid require careful handling:

  • 3-Hydroxy-2,4,6-tribromobenzoic Acid: Classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation [3]. Personal protective equipment including gloves, eye protection, and a dust mask is recommended [4].
  • 2,4,6-Tribromobenzoic Acid: While specific hazard codes are not detailed in the provided results, it is listed with a risk code R36/37/38, indicating it causes irritation to the eyes, respiratory system, and skin [2].

References

crystal structure comparison of multibrominated benzoic acids

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure Comparison: A Case Study

The table below compares the crystal structures of two closely related bromo-hydroxy-benzoic acid derivatives, providing insight into how subtle chemical changes affect solid-state structure [1].

Feature Methyl 4-bromo-2-(methoxymethoxy)benzoate (I) 4-bromo-3-(methoxymethoxy)benzoic acid (II)
Chemical Formula C₁₀H₁₁BrO₄ C₉H₉BrO₄
Asymmetric Unit One molecule Two independent molecules (A & B)
Side Chain Conformation O—C—O—C torsion: 67.3° O—C—O—C torsion: -65.8° (A), -74.1° (B)
Dihedral Angle: Carboxyl vs. Ring 14.5° 6.6° (A), 9.1° (B)
Key Supramolecular Interactions C—H⋯O H-bonds, Br⋯O contacts, C—H⋯π interactions O—H⋯O H-bonds (dimers), C—H⋯O H-bonds, π–π interactions
Architecture Dimensionality 3D architecture Sheets (slabs) parallel to the bc plane
Specific Interaction Details Br1⋯O4 = 3.047 Å π–π distances: 3.679 Å (B-B), 3.843 Å (A-B)

> Key Insight from the Comparison: The presence of a free carboxylic acid group in Compound II, as opposed to a methyl ester in Compound I, directly enables the formation of very strong O—H⋯O hydrogen bonds. These strong bonds define the crystal structure by creating stable dimer units, which then assemble into higher-dimensional architectures via weaker interactions. The bromine position also influences the packing by modulating available interaction sites.

Experimental Protocols for Crystal Structure Analysis

The following methodology, derived from the search results, outlines the standard workflow for determining and analyzing crystal structures, as used for the compounds above [1] [2].

G cluster_tech Key Analytical Techniques start Crystal Synthesis and Growth step1 Single Crystal X-ray Diffraction (SCXRD) start->step1 step2 Data Reduction & Structure Solution step1->step2 step3 Structure Refinement step2->step3 step4 Supramolecular Analysis step3->step4 end Publication & Data Deposition step4->end tech1 Hydrogen Bond Geometry Analysis step4->tech1 tech2 Hirshfeld Surface Analysis step4->tech2 tech3 π–π Interaction Measurement step4->tech3

Methodology Details:

  • Synthesis & Crystallization: Compounds are synthesized and grown into high-quality single crystals, often using the slow evaporation solution technique (SEST) with a solvent like methanol [1] [3].
  • Data Collection & Structure Solution: A single crystal X-ray diffraction (SCXRD) experiment is performed. Data is processed with software like SAINT, and the structure is solved using direct methods with programs like SHELXS [3].
  • Refinement & Analysis: The structure is refined against all data using a full-matrix least-squares method in a program like SHELXL [3]. Critical analysis includes:
    • Hydrogen-Bond Geometry: Measuring distances (D⋯A) and angles (D—H⋯A) to quantify interaction strength [1].
    • Hirshfeld Surface Analysis: A computational method to visualize and quantify all intermintermolecular contacts in the crystal packing, providing crucial insights into interaction patterns [2].
    • π–π Interactions: Measured by the distance between ring centroids and the inter-planar spacing [1].

Relevance in Pharmaceutical Development

The crystal structure of an API influences critical properties like stability, solubility, and bioavailability.

  • Biological Activity Foundation: Benzoic and salicylic acid derivatives are known for analgesic, anti-inflammatory, and antimicrobial activities. Establishing their crystal structures provides a baseline for understanding structure-activity relationships [1].
  • Protein Binding Interactions: Studies on the binding of substituted benzoic acids to serum albumin (a key carrier protein in blood) show that electron-density distribution in the aromatic ring crucially influences binding affinity. This is vital for predicting a drug's distribution and efficacy in the body [4].
  • Intermolecular Interactions & Solubility: The specific hydrogen bonding and π–π interactions observed in the crystal structures directly impact the API's solubility and dissolution rate [1] [2].

How to Broaden the Analysis

To create a more comprehensive guide, you could:

  • Investigate Different Bromination Patterns: Seek structures of di- and tri-brominated benzoic acids to compare the effects of multiple halogens.
  • Explore Co-crystals and Salts: Research the crystal structures of pharmaceutical salts or co-crystals involving brominated benzoic acids, as these often have superior properties.
  • Incorporate Additional Analytical Data: Complement SCXRD data with results from techniques like differential scanning calorimetry (DSC) for thermal stability and powder X-ray diffraction (PXRD) for bulk material characterization.

References

×

XLogP3

4.2

Wikipedia

2,3,4,5-Tetrabromobenzoic acid

Dates

Last modified: 04-14-2024

Explore Compound Types